molecular formula C49H79N5O12 B12388203 Acetylene-PEG3-MMAF-OMe

Acetylene-PEG3-MMAF-OMe

Numéro de catalogue: B12388203
Poids moléculaire: 930.2 g/mol
Clé InChI: IXHSQIFHDJLENR-ZPAUYSRYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Acetylene-PEG3-MMAF-OMe is a useful research compound. Its molecular formula is C49H79N5O12 and its molecular weight is 930.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C49H79N5O12

Poids moléculaire

930.2 g/mol

Nom IUPAC

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1

Clé InChI

IXHSQIFHDJLENR-ZPAUYSRYSA-N

SMILES isomérique

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)COCCOCCOCC#C

SMILES canonique

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Acetylene-PEG3-MMAF-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Acetylene-PEG3-MMAF-OMe, a key building block in the development of antibody-drug conjugates (ADCs). This compound, also known as LCB14-0536, incorporates a terminal alkyne group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and the potent cytotoxic agent Monomethyl Auristatin F methyl ester (MMAF-OMe)[1]. The strategic combination of these components allows for the site-specific conjugation of MMAF-OMe to azide-modified antibodies or other targeting moieties, leading to the generation of precisely engineered ADCs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the Acetylene-PEG3 linker and the MMAF-OMe payload, followed by their conjugation. The overall synthetic strategy is designed to ensure high purity and yield of the final product, while minimizing side reactions such as racemization, which can be a challenge in MMAF chemistry[2][3].

Synthesis of Key Intermediates

The primary intermediates required for the synthesis are an activated Acetylene-PEG3 derivative and the MMAF-OMe payload.

  • Acetylene-PEG3-linker: This component provides the terminal alkyne for subsequent click chemistry reactions and a hydrophilic spacer that can improve the pharmacokinetic properties of the resulting ADC. A common precursor is Acetylene-PEG3-acid, which can be activated for amide bond formation.

  • MMAF-OMe: Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization[4]. The methyl ester form (MMAF-OMe) is often used in synthesis. The synthesis of MMAF itself is a complex process, typically achieved through peptide coupling of its constituent amino acid analogs.

Coupling of Acetylene-PEG3 to MMAF-OMe

The final step in the synthesis is the coupling of the Acetylene-PEG3 linker to the N-terminus of MMAF-OMe. This is typically achieved via an amide bond formation. Due to the steric hindrance around the N-terminal valine of MMAF, this step requires careful selection of coupling reagents to ensure efficient reaction and avoid epimerization of the adjacent chiral center[2][3].

Experimental Protocol: Amide Coupling

  • Activation of Acetylene-PEG3-acid: Dissolve Acetylene-PEG3-acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction is typically stirred at room temperature for 30-60 minutes to form the activated ester.

  • Coupling Reaction: In a separate flask, dissolve MMAF-OMe (1.0 eq) in DMF. To this solution, add the pre-activated Acetylene-PEG3-acid solution slowly at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting materials.

  • Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., 0.5 N HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction cluster_purification Purification Acetylene_PEG3_acid Acetylene-PEG3-acid Activation Activation of Acetylene-PEG3-acid (HATU, DIPEA, DMF) Acetylene_PEG3_acid->Activation MMAF_OMe MMAF-OMe Coupling Amide Bond Formation MMAF_OMe->Coupling Activation->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification_Step Reverse-Phase HPLC Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, coupling reagents, and any side products. Given the hydrophobic nature of the MMAF-OMe moiety, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for achieving high purity[5][6][7].

Experimental Protocol: Reverse-Phase HPLC Purification

  • Column: A preparative C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

  • Gradient: A typical gradient might start from 30% acetonitrile and increase to 90% acetonitrile over 30-40 minutes. The exact gradient should be optimized based on the retention time of the product.

  • Detection: UV detection at a wavelength where the MMAF chromophore absorbs, typically around 280 nm.

  • Fraction Collection: Fractions corresponding to the main product peak are collected.

  • Post-Purification Processing: The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is then lyophilized to obtain the pure product as a solid.

Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques, including LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy[8][9][10].

Parameter Method Expected Result
Purity Analytical RP-HPLC>95%
Identity LC-MSMass corresponding to the calculated molecular weight of this compound.
Exact Mass HRMS (e.g., ESI-TOF)Measured mass within 5 ppm of the theoretical exact mass.
Structure 1H and 13C NMRCharacteristic peaks corresponding to the protons and carbons of the acetylene, PEG, and MMAF-OMe moieties.

Table 1: Analytical Characterization of this compound

Logical Relationship Diagram

Logical_Relationship Start Synthesis Goal: This compound Intermediates Synthesize/Procure Intermediates: - Acetylene-PEG3-acid - MMAF-OMe Start->Intermediates Coupling Couple Intermediates: Amide Bond Formation Intermediates->Coupling Purification Purify Crude Product: Reverse-Phase HPLC Coupling->Purification Characterization Characterize Final Product: LC-MS, HRMS, NMR Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Logical steps for producing pure this compound.

Conclusion

The synthesis and purification of this compound require a robust understanding of peptide coupling chemistry and chromatographic purification techniques. The protocols outlined in this guide provide a framework for the successful production of this important ADC building block. Careful execution of each step and rigorous analytical characterization are essential to ensure the quality and purity of the final product, which is critical for its subsequent use in the development of targeted cancer therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Acetylene-PEG3-MMAF-OMe

This technical guide provides a detailed examination of the molecular mechanism of action of this compound, a critical component used in the construction of Antibody-Drug Conjugates (ADCs). This composite molecule integrates a cytotoxic payload (MMAF-OMe), a polyethylene (B3416737) glycol linker (PEG3), and a bioorthogonal handle (Acetylene) for conjugation. Each component plays a distinct and crucial role in the overall efficacy and therapeutic profile of the resulting ADC.

Core Mechanism of Action: The MMAF-OMe Payload

Monomethyl auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from auristatin.[1][2] While its high cytotoxicity prevents its use as a standalone systemic drug, it is a powerful payload for targeted delivery via ADCs.[1] The "-OMe" suffix indicates that the C-terminal phenylalanine carboxyl group of MMAF is present as a methyl ester. This modification neutralizes the negative charge found in MMAF, which may influence its membrane permeability and intracellular accumulation.[3][4]

Primary Target: Inhibition of Tubulin Polymerization

The principal mechanism of action for the MMAF payload is the disruption of microtubule dynamics, which are fundamental to cell division and structural integrity.[1][2]

  • Binding to Tubulin: MMAF is a potent antitubulin agent that binds to tubulin dimers (the building blocks of microtubules).[1][5]

  • Inhibition of Assembly: This binding action potently inhibits the polymerization of tubulin dimers into microtubules.[1][3] The failure to form these critical structures disrupts numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during mitosis.

Downstream Cellular Consequences

The inhibition of tubulin polymerization by MMAF initiates a cascade of events that culminates in programmed cell death.

  • Spindle Assembly Checkpoint (SAC) Activation: The disruption of the mitotic spindle is detected by the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds.[1]

  • G2/M Phase Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, MMAF causes a sustained arrest in the G2/M phase of the cell cycle.[1] This halt prevents the cell from completing mitosis and dividing into daughter cells.

  • Induction of Apoptosis: A prolonged mitotic arrest is an unsustainable state for the cell. This sustained checkpoint activation ultimately triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of the cancer cell.[1]

The Role of the Linker and Conjugation Moiety

The efficacy of the MMAF-OMe payload is dependent on its successful delivery to the target cell, a process governed by the linker and the conjugation chemistry used to attach it to the antibody.

Acetylene (B1199291) Group: A Handle for Click Chemistry

The terminal acetylene (alkyne) group serves as a bioorthogonal handle for conjugation.

  • Click Chemistry: This functional group is specifically designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7][8]

  • ADC Synthesis: In the synthesis of an ADC, an antibody is typically modified to bear an azide (B81097) group. The acetylene group on the linker-payload molecule then reacts with the azide on the antibody to form a stable triazole linkage, covalently attaching the payload.[6][7]

PEG3 Linker: Enhancing ADC Properties

The PEG3 (triethylene glycol) component is a short, hydrophilic spacer that plays a critical role in the overall properties of the resulting ADC.

  • Improved Solubility and Stability: Polyethylene glycol (PEG) linkers increase the hydrophilicity of the ADC, which can improve solubility and prevent aggregation.[9][10] This also creates a protective hydrophilic shield around the cytotoxic payload.[4][9]

  • Favorable Pharmacokinetics: The inclusion of a PEG linker can improve the pharmacokinetic profile of an ADC, potentially leading to an increased circulation half-life and reduced clearance.[10][11]

  • Reduced Immunogenicity: By masking the payload, PEG linkers can help reduce the potential for an immune response against the ADC.[9]

Data Presentation

The following table summarizes key quantitative data related to the MMAF payload. Note that the potency of MMAF is significantly enhanced when delivered via an ADC compared to its activity as a free drug, due to inefficient cell entry of the free, charged molecule.[12]

ParameterDescriptionValue/ObservationReference
Payload Class Classification of the cytotoxic agent.Tubulin Inhibitor; Auristatin derivative[1][3]
Molecular Target The specific cellular component inhibited by the payload.α/β-Tubulin dimers[1]
Cellular Effect The ultimate consequence of target inhibition.Inhibition of tubulin polymerization, G2/M cell cycle arrest, Apoptosis[1]
In Vitro Potency Cytotoxicity of MMAF-based ADCs against antigen-positive cell lines.Highly potent, with IC50 values often in the low nanomolar or picomolar range. Can be over 2000-fold more potent than free MMAF.[12][]

Visualization of Mechanisms and Workflows

Diagram 1: General ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Binding 1. ADC Binding ADC->Binding Receptor Tumor Antigen (Receptor) Internalization 2. Internalization (Endocytosis) Receptor->Internalization Binding->Receptor Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release Lysosome->Release Payload MMAF-OMe Release->Payload Target Tubulin Payload->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis Inhibition of Polymerization

Caption: Workflow of an MMAF-based Antibody-Drug Conjugate (ADC) from circulation to cell killing.

Diagram 2: MMAF-OMe Molecular Mechanism of Action```dot

MMAF_Mechanism Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Disrupted_MT Microtubule Assembly (Disrupted) Tubulin->Disrupted_MT MMAF MMAF-OMe Payload MMAF->Tubulin Binds to MMAF->Polymerization Inhibits Microtubule Microtubule (Functional) Polymerization->Microtubule

Caption: Cellular response cascade following microtubule disruption by the MMAF-OMe payload.

Key Experimental Protocols

The mechanism of action of MMAF-based ADCs can be elucidated through a series of well-established experimental protocols.

In Vitro Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of the ADC, free MMAF-OMe, and a non-targeting control ADC.

    • Incubation: Incubate the cells for a period of 72 to 120 hours.

    • Viability Assessment: Measure cell viability using a reagent such as resazurin (B115843) (AlamarBlue), MTT, or CellTiter-Glo.

    • Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.

  • Methodology:

    • Treatment: Treat cells with the ADC or control at a concentration around its IC50 value for a defined period (e.g., 24-48 hours).

    • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membrane.

    • Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI, along with RNase to prevent staining of double-stranded RNA.

    • Analysis: Analyze the DNA content of individual cells using a flow cytometer. The intensity of the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G2/M phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest. [1]

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To detect and quantify the induction of apoptosis following ADC treatment.

  • Methodology:

    • Treatment: Treat cells as described for the cell cycle analysis.

    • Harvesting: Harvest cells and wash them in a binding buffer.

    • Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.

    • Analysis: Analyze the stained cells by flow cytometry. The cell population can be segregated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

In Vitro Tubulin Polymerization Assay
  • Objective: To directly measure the inhibitory effect of the payload on tubulin assembly.

  • Methodology:

    • Reaction Setup: Combine purified tubulin protein with a GTP-containing polymerization buffer in a microplate.

    • Treatment: Add various concentrations of the free payload (MMAF-OMe) or a positive control (e.g., paclitaxel (B517696) for promotion, colchicine (B1669291) for inhibition) to the wells.

    • Measurement: Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time. Tubulin polymerization causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.

    • Analysis: Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of the compound.

References

Acetylene-PEG3-MMAF-OMe: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Acetylene-PEG3-MMAF-OMe, a key chemical entity in the development of Antibody-Drug Conjugates (ADCs). This document collates available data on its constituent components, outlines general principles governing its physicochemical properties, and details relevant experimental protocols for its characterization.

Introduction to this compound

This compound, also known by its designation LCB14-0536, is a potent ADC payload system comprising three key moieties:

  • Monomethyl Auristatin F (MMAF): A highly potent anti-tubulin agent that induces apoptosis in dividing cells. The C-terminal methyl ester (OMe) modification is a feature of this particular derivative. MMAF is known for its hydrophobicity, which can present challenges in ADC development, including aggregation and poor solubility[1][2].

  • Polyethylene Glycol (PEG) Linker (PEG3): A short, hydrophilic three-unit PEG chain. In the context of ADCs, PEG linkers are instrumental in enhancing the solubility and stability of the overall conjugate. They can create a "hydration shell" around the hydrophobic payload, mitigating aggregation and improving pharmacokinetic properties[3][][].

  • Acetylene (B1199291) Group: This terminal functional group serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the stable, covalent attachment of the payload-linker construct to an azide-modified monoclonal antibody, forming a stable triazole linkage[6][7].

The strategic combination of these components aims to create a payload-linker system with favorable properties for ADC construction, balancing potent cytotoxicity with improved developability.

Solubility Profile

Factors Influencing Solubility:

  • MMAF-OMe: The auristatin payload is inherently hydrophobic, a common characteristic of potent cytotoxic agents used in ADCs. This hydrophobicity is a primary driver for potential aggregation and low aqueous solubility[1].

  • PEG3 Linker: The inclusion of the hydrophilic PEG3 linker is a key design feature to counteract the hydrophobicity of MMAF-OMe. The ethylene (B1197577) glycol units of PEG are known to increase the hydrodynamic radius and enhance water solubility[3][][8]. The relatively short length of the PEG3 chain will provide a moderate increase in hydrophilicity.

  • Overall Construct: The overall solubility of this compound will be a balance between the hydrophobic nature of the MMAF-OMe and the hydrophilic contribution of the PEG3 linker.

Expected Solubility Characteristics:

Based on the solubility of similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[9]. Its solubility in aqueous buffers is likely to be limited but significantly improved compared to the parent MMAF-OMe molecule without the PEG linker.

Table 1: Expected Solubility of this compound and Related Compounds

Compound/ComponentSolventExpected SolubilityReference/Rationale
This compound Aqueous Buffers (e.g., PBS)Limited, but enhanced by PEG3 linkerInferred from component properties
DMSO, DMFSolubleBased on similar ADC linkers[9]
MMAF-OMe Aqueous BuffersLowHydrophobic nature of auristatins
Azide-PEG3-MMAF DMSO, DMFSolubleVendor Data[9]

Stability Profile

The stability of this compound is critical for its successful storage, handling, and conjugation to an antibody, as well as for the overall stability of the resulting ADC.

Key Aspects of Stability:

  • Chemical Stability of the Linker: The PEG3 linker itself is generally considered chemically stable under standard physiological conditions. The terminal acetylene group is also stable and awaits reaction with an azide (B81097) partner. Once conjugated via click chemistry, the resulting triazole ring is exceptionally stable, contributing to the overall stability of the ADC[2].

  • Stability of the MMAF-OMe Payload: The ester bond of the methyl ester on MMAF-OMe could be susceptible to hydrolysis, particularly at non-neutral pH or in the presence of esterases. This would convert MMAF-OMe to MMAF.

  • In-vivo Stability of the Conjugated Linker: The linker connecting the payload to the antibody in an ADC plays a crucial role in its therapeutic index[10]. The triazole linkage formed from the acetylene group is non-cleavable, meaning the payload is only released upon lysosomal degradation of the antibody backbone within the target cancer cell. This contributes to the stability of the ADC in systemic circulation and reduces off-target toxicity[11].

Table 2: Summary of Stability Considerations

Component/LinkagePotential InstabilityConditions of ConcernConsequence of Instability
Acetylene Group Generally Stable
PEG3 Linker Generally StableExtreme pH or oxidative conditionsDegradation of the linker
MMAF-OMe Ester HydrolysisAcidic or basic pH, presence of esterasesConversion to MMAF
Triazole Linkage (post-conjugation) Highly Stable

Experimental Protocols

To quantitatively assess the solubility and stability of this compound, the following experimental protocols are recommended.

Equilibrium Solubility Assay

This protocol determines the thermodynamic solubility of the compound in a given solvent system.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., phosphate-buffered saline at various pH values).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The solutions are filtered or centrifuged to remove any undissolved compound.

  • Quantification: The concentration of the dissolved this compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).

Stability Assessment by HPLC

This method is used to evaluate the chemical stability of the compound over time under different conditions.

Methodology:

  • Sample Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted into different aqueous buffers (e.g., pH 5, 7.4, and 9) to a final known concentration.

  • Incubation: The solutions are incubated at various temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis: Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately analyzed by reverse-phase HPLC (RP-HPLC).

  • Data Analysis: The percentage of the remaining parent compound (this compound) is plotted against time. The appearance of any degradation products, such as the hydrolyzed MMAF form, should also be monitored and quantified. The degradation kinetics (e.g., half-life) can be calculated from this data.

Visualizing the Role of this compound in ADC Synthesis

The following diagram illustrates the workflow of conjugating this compound to an azide-modified antibody.

ADC_Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Ab Azide-Modified Antibody CuAAC CuAAC (Click Chemistry) Ab->CuAAC Payload Acetylene-PEG3- MMAF-OMe Payload->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC Stable Triazole Linkage

ADC Conjugation Workflow

Conclusion

This compound is a sophisticated payload-linker system designed to address the challenges of ADC development. The inclusion of a PEG3 linker is anticipated to enhance the aqueous solubility of the hydrophobic MMAF-OMe payload, thereby improving its handling and the properties of the resulting ADC. The acetylene functional group provides a mechanism for stable and site-specific conjugation to an antibody. While specific quantitative data for this molecule is not widely published, the principles outlined in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to characterize its solubility and stability profiles, ultimately enabling the development of more effective and well-characterized Antibody-Drug Conjugates.

References

Acetylene-PEG3-MMAF-OMe: A Technical Guide for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Acetylene-PEG3-MMAF-OMe, a potent drug-linker construct designed for the development of next-generation antibody-drug conjugates (ADCs) through click chemistry. Tailored for researchers, scientists, and professionals in the field of drug development, this document outlines the core characteristics of the molecule, detailed experimental protocols for its application, and the underlying mechanism of action of its cytotoxic payload.

Introduction to this compound

This compound is a pre-formed drug-linker conjugate that plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells. It comprises three key components:

  • An acetylene (B1199291) group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction enables the precise and stable covalent attachment of the drug-linker to an azide-modified monoclonal antibody (mAb).

  • A polyethylene (B3416737) glycol (PEG3) spacer: The short PEG linker enhances solubility and provides spatial separation between the antibody and the cytotoxic payload, which can be critical for efficient conjugation and subsequent payload release.

  • MMAF-OMe: The cytotoxic payload is a derivative of monomethyl auristatin F (MMAF), a potent antimitotic agent. The methyl ester modification (OMe) aids in the synthetic process. Upon internalization by the target cell and cleavage of the linker, the active MMAF payload is released.

The application of click chemistry in ADC development offers significant advantages, including high reaction efficiency, mild reaction conditions, and the ability to achieve site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.[1][2][3][][5]

Core Compound Data

The physicochemical properties of this compound are summarized below, providing essential information for its handling and application in conjugation reactions.

PropertyValueReference
Synonyms LCB14-0536[2][6]
Molecular Formula C₄₉H₇₉N₅O₁₂[7]
Molecular Weight 930.18 g/mol [7]
Functional Group Terminal Alkyne[6][7]
Reactive Towards Azide-containing molecules[6][7]
Conjugation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6][7]

Mechanism of Action: MMAF-Induced Cytotoxicity

The therapeutic efficacy of an ADC constructed with this compound is derived from the potent cytotoxic activity of its MMAF payload. MMAF is a synthetic analog of the natural antineoplastic agent dolastatin 10.[7] Its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process for cell division.[1][7][8]

Upon binding of the ADC to its target antigen on a cancer cell surface, the complex is internalized, typically via endocytosis. Following trafficking to the lysosomes, the linker is cleaved, releasing the active MMAF payload into the cytoplasm. Free MMAF then exerts its antimitotic effect by binding to tubulin dimers, inhibiting their polymerization into microtubules.[1][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[1][7]

The signaling cascade initiated by MMAF-induced microtubule disruption is a complex process involving various regulatory proteins that control the cell cycle and apoptosis.

MMAF_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC MMAF-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome/Lysosome Antigen->Endosome Internalization MMAF Released MMAF Endosome->MMAF Linker Cleavage Tubulin Tubulin Dimers MMAF->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

MMAF Mechanism of Action Signaling Pathway.
In Vitro Cytotoxicity of MMAF-OMe

The potency of MMAF-OMe has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its sub-nanomolar efficacy.

Cell LineIC₅₀ (nM)Reference
MDAMB435/5T40.056[9][10]
MDAMB361DYT20.166[9][10]
MDAMB4680.183[9][10]
Raji (5T4⁻)0.449[9][10]

Experimental Protocol: CuAAC for ADC Synthesis

The following section provides a detailed, generalized protocol for the conjugation of an azide-modified antibody with this compound using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is a representative model and may require optimization based on the specific antibody and experimental conditions.

Materials and Reagents
  • Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50-200 mM in water)

  • Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

  • Reaction vessels and standard laboratory equipment

Experimental Workflow Diagram

CuAAC_Workflow start Start prep_reagents 1. Prepare Stock Solutions (mAb-N₃, this compound, CuSO₄, THPTA, Na-Ascorbate) start->prep_reagents mix_antibody_drug 2. Combine mAb-N₃ and This compound prep_reagents->mix_antibody_drug prep_catalyst 3. Prepare Catalyst Premix (CuSO₄ + THPTA) prep_reagents->prep_catalyst add_catalyst 4. Add Catalyst Premix to Antibody-Drug Mixture mix_antibody_drug->add_catalyst prep_catalyst->add_catalyst initiate_reaction 5. Initiate Reaction with Sodium Ascorbate add_catalyst->initiate_reaction incubate 6. Incubate Reaction (Room Temp, 30-60 min) initiate_reaction->incubate purify 7. Purify ADC (e.g., Size-Exclusion Chromatography) incubate->purify analyze 8. Analyze ADC (Purity, DAR, etc.) purify->analyze end End analyze->end

Workflow for ADC Synthesis via CuAAC.
Step-by-Step Conjugation Procedure

  • Preparation of Reactants:

    • Dissolve this compound in DMSO to create a concentrated stock solution.

    • Ensure the azide-modified antibody (mAb-N₃) is in a copper-free buffer at the desired concentration (e.g., 1-10 mg/mL).

    • Prepare fresh sodium ascorbate solution immediately before use.

  • Reaction Setup:

    • In a suitable reaction vessel, add the mAb-N₃ solution.

    • Add the this compound stock solution to the antibody solution. A typical molar ratio is 4 to 10-fold excess of the drug-linker relative to the antibody. The final concentration of DMSO should be kept low (typically <10%) to maintain antibody stability.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common molar ratio is 1:2 to 1:5 (CuSO₄:THPTA).[6] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

    • Add the catalyst premix to the antibody and drug-linker mixture. The amount of copper can range from 25 to 50 equivalents relative to the azide.[6]

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A typical molar ratio is 40-50 equivalents relative to the azide.[6]

    • Gently mix the reaction and incubate at room temperature for 30 to 60 minutes. The reaction should be protected from light.[6]

  • Purification of the ADC:

    • Following incubation, the resulting ADC must be purified to remove excess drug-linker and reaction components. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[6]

  • Analysis and Characterization:

    • The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are typically employed.

Conclusion

This compound is a high-value reagent for the construction of advanced antibody-drug conjugates. Its alkyne functionality provides a reliable handle for site-specific conjugation via the robust and efficient CuAAC click chemistry reaction. The potent antimitotic activity of the MMAF payload ensures effective cell-killing upon targeted delivery. This technical guide provides the foundational data and a representative experimental framework to support the integration of this compound into innovative ADC research and development programs, paving the way for more precise and effective cancer therapies.

References

molecular weight and formula of Acetylene-PEG3-MMAF-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Acetylene-PEG3-MMAF-OMe

This compound, also known by its synonym LCB14-0536, is a crucial component in the development of next-generation Antibody-Drug Conjugates (ADCs). This molecule serves as a potent cytotoxic payload and linker system, designed for covalent attachment to monoclonal antibodies through click chemistry. Its structure incorporates three key functional units: an acetylene (B1199291) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and pharmacokinetic properties, and the highly potent antimitotic agent Monomethyl Auristatin F methyl ester (MMAF-OMe).

PropertyValueSource
Molecular Weight 930.18 g/mol [1][2]
Chemical Formula C49H79N5O12[1][2]
Synonym LCB14-0536[1]
Function Click Chemistry Reagent for ADC development[1][2]
Payload MMAF-OMe (Monomethyl auristatin F methyl ester)[1]
Linker Acetylene-PEG3[1]
Conjugation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

Mechanism of Action and Signaling Pathway

The cytotoxic activity of this compound is conferred by its MMAF-OMe payload. MMAF is a synthetic analog of the natural product dolastatin 10 and a potent inhibitor of tubulin polymerization.

Upon administration of an ADC constructed with this compound, the antibody component targets and binds to a specific antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes. Within the acidic environment of the lysosome, the linker is cleaved, releasing the active MMAF payload into the cytoplasm.

Once in the cytoplasm, MMAF binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) through the intrinsic pathway.

MMAF_Apoptosis_Pathway MMAF-Induced Apoptosis Signaling Pathway cluster_extracellular Extracellular cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (MMAF-based) Receptor Target Antigen/Receptor ADC->Receptor Binding MMAF Released MMAF-OMe Tubulin Tubulin MMAF->Tubulin Inhibits Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules disrupts formation G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bax_Bak Bax/Bak Activation G2M_Arrest->Bax_Bak Bcl2_Proteins Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) Bcl2_Proteins->Bax_Bak Inhibits Caspase9 Caspase-9 Activation Bax_Bak->Caspase9 via Cytochrome c release (from Mitochondria) Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Internalization Internalization (Endocytosis) Receptor->Internalization Lysosomal_Degradation ADC Degradation & Payload Release Internalization->Lysosomal_Degradation Lysosomal_Degradation->MMAF ADC_Conjugation_Workflow General Workflow for ADC Conjugation Ab_Mod 1. Antibody Modification (Introduction of Azide Groups) Conjugation 3. Click Chemistry Conjugation (CuAAC Reaction) Ab_Mod->Conjugation Reagent_Prep 2. Reagent Preparation (Payload, Catalyst, etc.) Reagent_Prep->Conjugation Purification 4. ADC Purification (e.g., SEC) Conjugation->Purification Characterization 5. ADC Characterization (DAR, Purity) Purification->Characterization

References

Methodological & Application

Application Notes and Protocols for Developing In Vitro Cytotoxicity Assays for Acetylene-PEG3-MMAF-OMe ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] This approach allows for the selective delivery of highly potent drugs to cancer cells while minimizing systemic toxicity.[3][4] The Acetylene-PEG3-MMAF-OMe ADC represents a novel construct utilizing a click chemistry-amenable linker to conjugate the potent antitubulin agent Monomethyl auristatin F (MMAF) to a targeting antibody.[5][][7]

MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] The Acetylene-PEG3 linker provides a stable connection between the antibody and the payload, designed for efficient payload release upon internalization into the target cell.

Robust and reproducible in vitro cytotoxicity assays are fundamental to the preclinical development and characterization of ADCs.[2] These assays are crucial for determining the potency (typically measured as the half-maximal inhibitory concentration, IC₅₀), specificity, and mechanism of action of the ADC.[2][3] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound ADCs, including direct cytotoxicity, internalization, and bystander effect assays.

Core Principles of In Vitro Cytotoxicity Assays

The foundation of these assays lies in quantifying the effect of the ADC on cancer cell viability. This is typically achieved by measuring metabolic activity, cell proliferation, or membrane integrity.[1][3] A dose-response curve is generated by exposing cancer cells to a range of ADC concentrations, from which the IC₅₀ value is calculated.[3] This value represents the concentration of the ADC required to inhibit the biological process of interest by 50% and is a key indicator of the ADC's potency.

Diagram: General Mechanism of Action of this compound ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization CellSurface Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Released MMAF-OMe Lysosome->MMAF 4. Payload Release Tubulin Tubulin Polymerization MMAF->Tubulin 5. Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of action of the this compound ADC.

Experimental Protocols

Direct Cytotoxicity Assay (e.g., MTT or XTT Assay)

This assay determines the dose-dependent cytotoxic effect of the ADC on a target cancer cell line.[3][9]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • This compound ADC

  • Isotype control antibody

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[3]

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[3]

  • Solubilization solution (e.g., DMSO or SDS for MTT)[4]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the target cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4][9]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.[4]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the isotype control antibody in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for a predetermined duration (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.[4]

  • Cell Viability Measurement (MTT Assay Example):

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC₅₀ value using a suitable software package.[3]

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow A 1. Seed Cells (96-well plate) B 2. Add Serial Dilutions of ADC A->B C 3. Incubate (72-96 hours) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Incubate & Solubilize D->E F 6. Read Absorbance E->F G 7. Analyze Data (IC50) F->G

Caption: General workflow for an in vitro cytotoxicity assay.

Antibody Internalization Assay

This assay confirms that the ADC is internalized by the target cells, a prerequisite for payload release.[4][10]

Materials:

  • Target antigen-positive cells

  • This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo Red)[4]

  • Isotype control antibody labeled with the same dye

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding:

    • Seed target cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[4]

  • ADC Treatment:

    • Treat the cells with the fluorescently labeled this compound ADC and labeled isotype control at various concentrations.[4]

  • Incubation and Imaging:

    • Incubate the plate at 37°C and 5% CO₂.

    • Monitor and capture fluorescence images at different time points (e.g., 0, 2, 4, 8, 24 hours) using a fluorescence microscope or a high-content imaging system.[11] The pH-sensitive dye will fluoresce brightly in the acidic environment of the endosomes and lysosomes upon internalization.[11]

  • Data Analysis:

    • Quantify the fluorescence intensity per cell or per well to determine the rate and extent of internalization.

Bystander Effect Assay

This assay assesses the ability of the released MMAF-OMe payload to kill neighboring antigen-negative cells.[4][12]

Materials:

  • Target antigen-positive cells

  • Antigen-negative cells labeled with a fluorescent protein (e.g., GFP)[9]

  • This compound ADC

  • 96-well microplates

  • Flow cytometer or high-content imaging system

Protocol:

  • Co-culture Seeding:

    • Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio.

    • Allow the cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the this compound ADC.

    • Incubate for 72-96 hours.

  • Data Acquisition and Analysis:

    • Imaging-based: Acquire images and quantify the number of viable GFP-positive cells in the presence of the ADC compared to untreated controls.

    • Flow cytometry-based: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze the percentage of viable and non-viable cells in both the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.[12]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different ADCs, cell lines, or experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound ADC

Cell LineTarget Antigen ExpressionADC IC₅₀ (nM)Isotype Control IC₅₀ (nM)
Cell Line AHigh0.5>1000
Cell Line BMedium10.2>1000
Cell Line CNegative>1000>1000

Table 2: Bystander Killing Efficacy of this compound ADC

Co-culture Ratio (Ag+:Ag-)ADC Concentration (nM)% Viability of Ag- Cells
1:1185%
1:11050%
1:110020%
0:1 (Ag- only)10098%

Troubleshooting

  • High background in viability assays: Ensure complete removal of medium before adding the solubilization agent. Test for direct reduction of the viability reagent by the ADC in a cell-free system.[3]

  • No observed cytotoxicity: Verify target antigen expression on the cell line. Confirm the integrity and activity of the ADC. Increase the incubation time.

  • High variability between replicates: Ensure consistent cell seeding density. Use a multichannel pipette for reagent addition. Mix plates gently to ensure uniform distribution of cells and reagents.

By following these detailed protocols, researchers can generate reliable and reproducible data to characterize the in vitro efficacy of this compound ADCs, providing critical insights for further preclinical and clinical development.

References

Application Notes and Protocols for In Vivo Efficacy Models of Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics.[1][2] This document provides detailed application notes and protocols for establishing in vivo efficacy models for a specific type of ADC constructed with an Acetylene-PEG3-MMAF-OMe payload. This ADC combines a monoclonal antibody (mAb) targeting a tumor-associated antigen, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and the potent anti-mitotic agent Monomethyl Auristatin F (MMAF). The inclusion of a PEG linker can enhance the pharmacokinetic properties of the ADC.[3][4] MMAF, a derivative of auristatin, functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5] Due to its charged C-terminal phenylalanine, MMAF has limited cell permeability, which can reduce off-target toxicity compared to its uncharged counterpart, MMAE.

These guidelines are intended to assist researchers in the preclinical evaluation of ADCs utilizing this specific payload-linker combination, focusing on xenograft models to assess anti-tumor activity and tolerability.

Mechanism of Action and Signaling Pathway

The fundamental principle of an ADC is the targeted delivery of a highly potent cytotoxic agent to cancer cells. The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2] Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the MMAF-OMe payload. The released MMAF then disrupts microtubule dynamics, a critical process for cell division, leading to apoptosis and cell death.

ADC_Mechanism_of_Action Mechanism of Action of an this compound ADC cluster_cell ADC ADC in Circulation TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell Targeting Binding 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Lysosomal Trafficking & Linker Cleavage Lysosome->Cleavage MMAF Released MMAF-OMe Cleavage->MMAF Tubulin Tubulin MMAF->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis 4. Apoptosis Microtubule->Apoptosis

Mechanism of an this compound ADC.

Experimental Protocols

A typical in vivo efficacy study for an this compound ADC involves the use of immunodeficient mice bearing human tumor xenografts. The following protocol outlines a standard workflow.

I. Cell Line and Animal Models
  • Cell Lines: Select a human cancer cell line that expresses the target antigen for the specific ADC's monoclonal antibody. The choice of cell line is critical and should be validated for high antigen expression.

  • Animal Models: Immunodeficient mouse strains, such as NOD-SCID or NSG mice, are commonly used for establishing xenograft models.[6] These mice lack a functional immune system, allowing for the growth of human tumor cells. All animal procedures should be conducted in accordance with institutional guidelines and regulations.

II. Xenograft Tumor Implantation
  • Culture the selected cancer cell line under standard conditions.

  • Harvest the cells during their exponential growth phase and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel, to enhance tumor take rate and growth.

  • Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

III. Study Design and Treatment
  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment groups may include:

    • Vehicle control (e.g., saline or the formulation buffer).

    • ADC administered at various dose levels.

    • A non-targeting ADC control.

    • The unconjugated monoclonal antibody.

  • Administer the treatments, typically via intravenous (IV) injection, according to a predefined schedule (e.g., once weekly for 3-4 weeks).

IV. Monitoring and Endpoints
  • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.

  • Clinical Observations: Regularly observe the animals for any signs of distress or adverse effects.

  • Endpoints: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size, or when individual animals meet humane endpoint criteria. Survival can also be a key endpoint.

Experimental_Workflow In Vivo Efficacy Study Workflow start Start cell_culture 1. Cell Culture (Target Antigen Positive) start->cell_culture implantation 2. Tumor Implantation (Subcutaneous Xenograft) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice tumor_growth->randomization treatment 5. Treatment Administration (IV Injection) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint data_analysis 8. Data Analysis & Reporting endpoint->data_analysis

A typical workflow for in vivo efficacy studies of ADCs.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Illustrative In Vivo Efficacy of a Hypothetical Anti-HER2-Acetylene-PEG3-MMAF-OMe ADC in a HER2+ NCI-N87 Gastric Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QW x 31250 ± 150-+2.5
Anti-HER2-ADC1QW x 3625 ± 9050-1.8
Anti-HER2-ADC3QW x 3150 ± 4588-4.5
Anti-HER2-ADC10QW x 325 ± 1098-8.0
Non-Targeting ADC10QW x 31100 ± 12012-2.1
Unconjugated mAb10QW x 3950 ± 11024+1.5

Data are presented as mean ± SEM and are illustrative. QW x 3: once weekly for three weeks.

Table 2: Illustrative Survival Analysis in the Same Xenograft Model

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control-25-
Anti-HER2-ADC14060
Anti-HER2-ADC365160
Anti-HER2-ADC10>90>260
Non-Targeting ADC102812
Unconjugated mAb103228

*Study terminated at 90 days with surviving animals.

Conclusion

The in vivo efficacy models described provide a robust framework for the preclinical evaluation of this compound ADCs. Careful selection of cell lines, appropriate animal models, and a well-designed study protocol are essential for obtaining reliable and reproducible data. The illustrative data presented highlights the potential for significant, dose-dependent anti-tumor activity and improved survival with a targeted ADC of this class. Further studies to establish the maximum tolerated dose (MTD) and the full pharmacokinetic and toxicological profiles are necessary steps in the comprehensive preclinical assessment of any new ADC candidate.

References

Application Notes and Protocols for the Characterization of Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Antibody-Drug Conjugates (ADCs) incorporating the Acetylene-PEG3-MMAF-OMe linker-payload. The described methods are essential for determining critical quality attributes (CQAs) of ADCs, ensuring their safety, efficacy, and batch-to-batch consistency.

Introduction to this compound ADCs

This compound is a linker-payload combination used in the development of ADCs. It features an acetylene (B1199291) group for site-specific conjugation to an antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3]. The payload, Monomethyl Auristatin F (MMAF), is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells[4][5]. The methyl ester form (OMe) enhances cell permeability. The PEG3 linker provides spacing and improves solubility.

Thorough analytical characterization is crucial to understand the heterogeneity of the ADC, including the distribution of drug-to-antibody ratios (DAR), the presence of aggregates or fragments, and the stability of the conjugate. This document outlines key analytical techniques for these assessments.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a key method for characterizing ADCs, as it can separate species with different numbers of conjugated linker-payloads based on their hydrophobicity.[6][7][8] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.[6][7][8] The increasing hydrophobicity with each added drug-linker allows for the resolution of different DAR species.[9]

Experimental Protocol: HIC-HPLC

Objective: To determine the average DAR and the distribution of different drug-loaded species.

Materials:

  • ADC sample (this compound conjugate)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula:

    Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 818.55.2
DAR 620.115.8
DAR 422.355.1
DAR 224.820.3
DAR 0 (Unconjugated mAb)27.23.6
Average DAR 4.2

Experimental Workflow:

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis Sample ADC Sample Inject Sample Injection Sample->Inject MobileA Mobile Phase A (High Salt) Equilibrate Column Equilibration (100% A) MobileA->Equilibrate MobileB Mobile Phase B (Low Salt) Gradient Gradient Elution (0-100% B) MobileB->Gradient Equilibrate->Inject Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Peak Integration Detect->Integrate Calculate Average DAR Calculation Integrate->Calculate

HIC-HPLC workflow for DAR analysis.

Analysis of ADC Purity and Heterogeneity by Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for assessing the heterogeneity of ADCs.[10][11][12] Under reducing conditions, it can separate the light and heavy chains of the antibody, allowing for the determination of drug distribution on each chain.[11][12]

Experimental Protocol: Reduced RP-HPLC

Objective: To assess the drug load on the light and heavy chains and calculate the average DAR.

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC column (e.g., C4 or C8)

  • HPLC system with a UV detector

Procedure:

  • Reduce the ADC sample by incubating with 10 mM DTT at 37°C for 30 minutes.

  • Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

  • Inject the reduced ADC sample.

  • Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to the unconjugated and conjugated light (LC) and heavy (HC) chains.

  • Calculate the average DAR based on the peak areas and the number of conjugated drugs per chain.

Data Presentation:

Chain SpeciesRetention Time (min)Peak Area (%)
Unconjugated Light Chain (LC)12.54.1
Light Chain + 1 Drug (LC1)14.295.9
Unconjugated Heavy Chain (HC)20.82.9
Heavy Chain + 1 Drug (HC1)22.121.5
Heavy Chain + 2 Drugs (HC2)23.558.3
Heavy Chain + 3 Drugs (HC3)24.917.3
Average DAR 4.2

Experimental Workflow:

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis ADC ADC Sample DTT DTT Reduction ADC->DTT Inject Inject Reduced Sample DTT->Inject Equilibrate Column Equilibration Equilibrate->Inject Gradient Acetonitrile Gradient Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Peak Integration (LC & HC species) Detect->Integrate Calculate Average DAR Calculation Integrate->Calculate SEC_Workflow cluster_prep Sample & Mobile Phase cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis Sample ADC Sample Inject Sample Injection Sample->Inject MobilePhase SEC Mobile Phase Equilibrate Column Equilibration MobilePhase->Equilibrate Equilibrate->Inject Isocratic Isocratic Elution Inject->Isocratic Detect UV Detection (280 nm) Isocratic->Detect Integrate Peak Integration Detect->Integrate Quantify % Monomer, Aggregate, Fragment Calculation Integrate->Quantify MS_Logic cluster_input Input cluster_process Analytical Process cluster_output Output Data ADC ADC Sample LC Liquid Chromatography (SEC or RP) ADC->LC MS Mass Spectrometry (e.g., Q-TOF) LC->MS Deconvolution Deconvolution of Spectra MS->Deconvolution Mass Molecular Weight of each DAR Species Deconvolution->Mass Abundance Relative Abundance of each DAR Species Deconvolution->Abundance AvgDAR Average DAR Abundance->AvgDAR

References

Determining the Drug-to-Antibody Ratio (DAR) for Acetylene-PEG3-MMAF-OMe ADCs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) featuring an Acetylene-PEG3-MMAF-OMe payload. The DAR is a critical quality attribute (CQA) for ADCs, directly influencing their potency, safety, and pharmacokinetic profile.[1][2][3] This guide outlines the primary methodologies for DAR analysis, including Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Detailed protocols for each method are provided to ensure accurate and reproducible results.

Introduction to DAR Analysis for ADCs

An antibody-drug conjugate is a complex therapeutic composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic payload. The average number of drug molecules conjugated to a single antibody is defined as the DAR. Inconsistent DAR values can lead to variability in therapeutic efficacy and toxicity.[3] Therefore, robust and accurate analytical methods for DAR determination are essential throughout the ADC development and manufacturing process.[4]

The ADC in focus, this compound, utilizes a click chemistry-compatible alkyne group for conjugation and incorporates the potent anti-mitotic agent Monomethyl Auristatin F (MMAF).[5] MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in target cancer cells.[6][] Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and is thought to reduce off-target toxicity.[][8]

This application note will detail the most common techniques for characterizing the DAR of such ADCs.

Methodologies for DAR Determination

Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development.[9][10]

UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[9][] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug payload. By measuring the absorbance of the ADC at these two wavelengths, and knowing the extinction coefficients of the antibody and the drug, the concentrations of each component can be determined and the average DAR calculated.[10][]

Advantages:

  • Simple and fast.[]

  • Requires standard laboratory equipment.

Limitations:

  • Provides only the average DAR, not the distribution of different drug-loaded species.[10]

  • Susceptible to interference from impurities that absorb at similar wavelengths.

  • The presence of free drug can lead to an overestimation of the DAR.[10]

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[9][12] Since the drug payload is often hydrophobic, ADCs with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity and can be separated.[13][14][15] This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.[16]

Advantages:

  • Provides information on the distribution of different drug-loaded species.[16]

  • Analysis is performed under non-denaturing conditions, preserving the ADC's native structure.[12][15]

Limitations:

  • Requires specialized chromatography equipment.

  • Method development can be complex.

  • Identification of peaks often requires confirmation by mass spectrometry.[]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another chromatographic method that separates molecules based on their hydrophobicity.[] For cysteine-linked ADCs, the ADC is typically reduced to separate the light and heavy chains prior to analysis.[16][17] The different drug-loaded chains are then separated, and the peak areas are used to calculate the average DAR.[][18]

Advantages:

  • Provides a detailed profile of drug distribution on the light and heavy chains.

  • Can be coupled with mass spectrometry for peak identification.[18]

Limitations:

  • The denaturing conditions of the mobile phase can alter the ADC structure.[12][14]

  • Requires reduction of the antibody, adding a sample preparation step.[16]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and accurate technique that measures the mass-to-charge ratio of molecules.[1] For ADC analysis, MS can be used to determine the precise mass of the intact ADC and its subunits (light and heavy chains). This allows for the unambiguous identification of different DAR species and the calculation of the average DAR.[2][19] Native MS conditions can be used to analyze the intact, non-covalently assembled ADC.[2]

Advantages:

  • Provides precise mass information for unambiguous peak identification.

  • Can characterize post-translational modifications in addition to DAR.

  • High-resolution mass spectrometry (HRMS) offers high accuracy.[1]

Limitations:

  • Requires sophisticated and expensive instrumentation.

  • Data analysis can be complex.

  • Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[19]

Experimental Protocols

Protocol for DAR Determination by UV/Vis Spectroscopy
  • Determine Extinction Coefficients:

    • Accurately determine the concentration of the naked monoclonal antibody and the this compound payload.

    • Measure the absorbance of the antibody and the payload at 280 nm and the wavelength of maximum absorbance for the payload (λmax).

    • Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths using the Beer-Lambert law (A = εcl).

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the ADC sample at 280 nm and the payload's λmax.

  • Calculation of Average DAR:

    • Use the following equations to calculate the concentration of the antibody and the drug in the ADC sample:

      • C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)

      • C_Drug = (A_λmax * ε_Ab_280 - A_280 * ε_Ab_λmax) / (ε_Drug_λmax * ε_Ab_280 - ε_Drug_280 * ε_Ab_λmax)

    • Calculate the average DAR: DAR = C_Drug / C_Ab

Protocol for DAR Determination by HIC
  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Chromatographic Conditions:

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 10-50 µg of ADC.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 20-30 minutes).

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area_i * DAR_i) / 100 where i corresponds to each DAR species.

Protocol for DAR Determination by RP-HPLC
  • Sample Preparation (Reduction):

    • To approximately 100 µg of ADC, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Instrumentation and Column:

    • UHPLC system with a UV detector.

    • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[20]

  • Mobile Phases:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µg of reduced ADC.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B to elute the light and heavy chains and their drug-conjugated forms.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[][18]

Protocol for DAR Determination by LC-MS
  • Sample Preparation:

    • For intact mass analysis, the ADC can be analyzed directly after buffer exchange into a volatile, MS-compatible buffer (e.g., ammonium acetate).

    • For subunit analysis, the ADC is reduced as described in the RP-HPLC protocol.

    • Deglycosylation with PNGase F may be performed to simplify the mass spectra.[9]

  • Instrumentation:

    • LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • LC Conditions:

    • Use either HIC or RP-HPLC conditions as described above, ensuring the mobile phases are MS-compatible (e.g., using formic acid instead of TFA for RP-HPLC).

  • MS Conditions:

    • Acquire data in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature) for the ADC.

    • Perform deconvolution of the raw mass spectra to obtain the zero-charge masses of the different ADC species.

  • Data Analysis:

    • Identify the masses corresponding to the different DAR species.

    • Calculate the average DAR from the relative abundance of each species observed in the deconvoluted mass spectrum.

Data Presentation

Quantitative data from each experiment should be summarized in clear and structured tables for easy comparison.

Table 1: Example Data Summary from HIC Analysis

DAR SpeciesRetention Time (min)Peak Area% of Total Area
DAR05.2150,00015
DAR28.7450,00045
DAR411.3300,00030
DAR613.1100,00010
Average DAR 3.3

Table 2: Example Data Summary from RP-HPLC Analysis of Reduced ADC

ChainDrug LoadRetention Time (min)Peak Area% of Total Area
Light Chain010.1200,00040
Light Chain112.5300,00060
Heavy Chain015.350,00010
Heavy Chain117.8250,00050
Heavy Chain219.2200,00040
Average DAR 3.4

Table 3: Example Data Summary from Intact Mass Spectrometry

DAR SpeciesObserved Mass (Da)Theoretical Mass (Da)Relative Abundance (%)
DAR0148,000148,00012
DAR2150,200150,20048
DAR4152,400152,40032
DAR6154,600154,6008
Average DAR 3.36

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis DAR Analysis Methods cluster_data Data Output ADC This compound ADC Reduced_ADC Reduced ADC (for RP-HPLC & Subunit MS) ADC->Reduced_ADC Reduction (DTT) UV_Vis UV/Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC MS Mass Spectrometry (MS) ADC->MS Intact RP_HPLC Reversed-Phase HPLC (RP-HPLC) Reduced_ADC->RP_HPLC Reduced_ADC->MS Subunit Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist RP_HPLC->Avg_DAR Chain_Dist Drug Distribution on Light & Heavy Chains RP_HPLC->Chain_Dist MS->Avg_DAR MS->DAR_Dist Mass_Confirm Mass Confirmation MS->Mass_Confirm

Caption: Experimental workflow for DAR determination.

mmaf_pathway ADC ADC Binding to Target Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (MMAF) Lysosome->Release Inhibition Inhibition of Polymerization Release->Inhibition Tubulin Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Mitotic_Arrest G2/M Phase Cell Cycle Arrest Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: MMAF mechanism of action signaling pathway.

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. This application note has provided an overview and detailed protocols for four common analytical methods: UV/Vis spectroscopy, HIC, RP-HPLC, and MS. The choice of method will depend on the specific requirements of the analysis, with HIC and MS providing the most detailed characterization of DAR distribution. For accurate and comprehensive analysis, it is often recommended to use orthogonal methods to confirm the results.[2] By following these protocols, researchers can obtain reliable and reproducible DAR data for this compound ADCs, ensuring their quality and consistency.

References

Application Notes and Protocols for Acetylene-PEG3-MMAF-OMe Conjugation to Non-Antibody Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of potent cytotoxic agents to diseased tissues is a cornerstone of modern therapeutic development. While monoclonal antibodies have been the primary vehicle for antibody-drug conjugates (ADCs), emerging non-antibody scaffolds offer significant advantages, including smaller size, improved tissue penetration, high stability, and ease of manufacturing.[1][2] This document provides detailed application notes and protocols for the conjugation of a potent cytotoxic payload, Acetylene-PEG3-MMAF-OMe, to azide-functionalized non-antibody scaffolds via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]

Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization.[6][7] The derivative, this compound, incorporates an acetylene (B1199291) group for conjugation, a PEG3 linker to enhance solubility, and an O-methylated C-terminal phenylalanine, which attenuates its cytotoxicity until intracellular release.[6][8][9] This payload is ideal for creating highly potent, targeted therapeutics.

Non-antibody scaffolds, such as affibodies, DARPins, and nanobodies, are a diverse group of proteins that can be engineered to bind with high affinity and specificity to a wide range of targets.[1][2][10] Their smaller size allows for better penetration into solid tumors compared to full-sized antibodies.[2]

Principle of Conjugation

The conjugation strategy detailed here relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the terminal alkyne on the this compound payload and an azide (B81097) group introduced onto the non-antibody scaffold.[3][11][12] The reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring a clean and specific conjugation.[5][13]

The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[3] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and enhance reaction efficiency.[3][12]

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to an azide-functionalized non-antibody scaffold.

Materials and Reagents
  • Azide-functionalized non-antibody scaffold

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Stock Solution Preparation
  • Azide-functionalized Non-Antibody Scaffold: Prepare a stock solution of the azide-functionalized scaffold in PBS at a concentration of 1-5 mg/mL.

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[3][12]

  • THPTA: Prepare a 50 mM stock solution in deionized water.[3][12]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.[11]

Conjugation Protocol (CuAAC)
  • In a microcentrifuge tube, add the azide-functionalized non-antibody scaffold to a final concentration of 25-50 µM in PBS.

  • Add the this compound stock solution to the reaction mixture. A molar excess of 2-5 fold relative to the scaffold is recommended.

  • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL reaction volume).[12] Let this mixture stand for 2-3 minutes.[3]

  • Add the catalyst premix to the reaction mixture containing the scaffold and payload.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • After the incubation, the reaction can be stopped by the addition of EDTA to chelate the copper catalyst.

Purification of the Conjugate
  • The resulting scaffold-drug conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.

  • The purified conjugate should be characterized by methods such as SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC) to determine the drug-to-scaffold ratio (DSR) and assess purity.

Data Presentation

The following tables provide illustrative data that might be obtained from the characterization of a non-antibody scaffold-MMAF conjugate.

Table 1: Summary of Conjugation and Characterization

ParameterResult
Scaffold Concentration1 mg/mL
Payload:Scaffold Molar Ratio3:1
Reaction Time2 hours
Purification MethodSize-Exclusion Chromatography
Drug-to-Scaffold Ratio (DSR)1.8
Purity (by SEC)>95%
Aggregation (by SEC)<2%

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget ExpressionConjugate IC₅₀ (nM)Free MMAF IC₅₀ (nM)
Cell Line AHigh1.50.5
Cell Line BLow>10000.6
Cell Line CNegative>10000.5

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis scaffold Azide-Scaffold in PBS mix Combine Scaffold and Payload scaffold->mix payload This compound in DMSO payload->mix copper CuSO4 in Water premix Premix CuSO4 and THPTA copper->premix ligand THPTA in Water ligand->premix reducer Sodium Ascorbate in Water (Fresh) initiate Add Premix and Sodium Ascorbate reducer->initiate mix->initiate premix->initiate purify Purification (e.g., SEC) initiate->purify Incubate 1-2h characterize Characterization (SDS-PAGE, MS, HIC) purify->characterize final_product Scaffold-MMAF Conjugate characterize->final_product G cluster_delivery Targeted Delivery cluster_release Intracellular Release cluster_action Cytotoxic Action conjugate Scaffold-MMAF Conjugate receptor Target Receptor on Cancer Cell conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Linker Cleavage & MMAF Release lysosome->release tubulin Tubulin Dimers release->tubulin inhibition Inhibition of Tubulin Polymerization tubulin->inhibition apoptosis Cell Cycle Arrest & Apoptosis inhibition->apoptosis

References

Application Notes and Protocols for Cell-Based Functional Assays of ADCs with MMAF-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. These complex biologics combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] MMAF-OMe, a derivative of MMAF, is utilized as a payload in ADCs to target and eliminate cancer cells expressing specific surface antigens, thereby aiming to minimize systemic toxicity.[4]

The therapeutic efficacy of an ADC is dependent on a sequence of events including binding to the target cell, internalization, and the subsequent action of the conjugated payload.[5] Therefore, a comprehensive evaluation of an ADC's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps.[5]

These application notes provide detailed protocols for essential cell-based assays to evaluate the potency and mechanism of action of ADCs containing the MMAF-OMe payload. The described assays—cytotoxicity, internalization, and bystander effect—are critical for characterizing the biological activity of these complex biotherapeutics.

Mechanism of Action of MMAF-OMe

MMAF is a synthetic and highly potent antineoplastic agent.[1][2] Unlike its analog, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[2][6] This characteristic is advantageous for ADCs as it can reduce non-specific toxicity to antigen-negative cells.[2] The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[1][2]

Upon the binding of the ADC to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][7] Following trafficking to the lysosome, the linker connecting the antibody to MMAF is cleaved, or the antibody is degraded, releasing the active MMAF payload into the cytoplasm.[2] Once in the cytoplasm, MMAF binds to tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[2][3]

Diagram of the General Signaling Pathway for MMAF-ADC Induced Apoptosis

MMAF_ADC_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC MMAF-OMe ADC Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome MMAF_release Released MMAF-OMe Lysosome->MMAF_release Linker Cleavage/ Antibody Degradation Tubulin Tubulin MMAF_release->Tubulin Inhibition of Polymerization Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption G2M_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Mechanism of action of an MMAF-OMe targeting ADC.

Key Functional Assays

A thorough in vitro evaluation of an MMAF-OMe ADC should include the following cell-based functional assays:

  • Cytotoxicity Assay: To determine the potency of the ADC in killing target cells.

  • Internalization Assay: To confirm that the ADC is being internalized by the target cells.

  • Bystander Effect Assay: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.

Cytotoxicity Assay

Principle

The cytotoxicity assay measures the ability of the ADC to kill cancer cells that express the target antigen. This is a fundamental assay to determine the half-maximal inhibitory concentration (IC50) of the ADC. A common method is the MTT assay, a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][8] A reduction in metabolic activity is proportional to the number of viable cells.[5]

Experimental Protocol: MTT-Based Cytotoxicity Assay

Materials:

  • Antigen-positive cancer cell line

  • Complete cell culture medium

  • MMAF-OMe ADC

  • Isotype control antibody conjugated with MMAF-OMe (optional)

  • Untreated antibody

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the antigen-positive cells.

    • Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.[4]

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the MMAF-OMe ADC, control antibodies, and free MMAF-OMe in complete medium. A typical concentration range would span from picomolar to micromolar.

    • Remove the medium from the wells and add 100 µL of the diluted compounds.[5]

    • Include wells with untreated cells as a negative control and wells with medium only as a blank.[5]

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 humidified incubator. For payloads that require cell-cycle arrest like MMAF, longer incubation times of 72h or 96h are often better to evaluate cytotoxicity.[9]

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[5][9]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the viability data against the ADC concentration and use a non-linear regression model to determine the IC50 value.

Cytotoxicity_Workflow A Seed antigen-positive cells in 96-well plate B Incubate overnight A->B C Treat cells with serial dilutions of MMAF-OMe ADC B->C D Incubate for 72-96 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the pH-sensitive dye-based internalization assay.

Bystander Effect Assay

Principle

The bystander effect occurs when the cytotoxic payload released from the ADC within a targeted cancer cell diffuses into the surrounding tumor microenvironment and kills neighboring cells that may not express the target antigen. [10]This is a critical phenomenon for enhancing therapeutic efficacy, particularly in tumors with heterogeneous antigen expression. [11]MMAF is generally considered to have a lower bystander effect compared to MMAE due to its charged nature, which limits its cell permeability. [2]However, it is still important to evaluate this property. A co-culture assay is a common method to assess the bystander effect. [11]

Experimental Protocol: Co-culture Bystander Effect Assay

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (labeled with a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • MMAF-OMe ADC

  • Control antibody

  • 96-well tissue culture plates

  • Flow cytometer

  • Cell viability dye (e.g., propidium (B1200493) iodide)

Procedure:

  • Cell Preparation and Seeding:

    • Label the antigen-negative cell line with a fluorescent protein (e.g., GFP). [12] * Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. [12] * Include monocultures of each cell line as controls. [12] * Incubate overnight at 37°C and 5% CO2. [12]

  • ADC Treatment:

    • Treat the co-cultures with a fixed, high concentration of the MMAF-OMe ADC (typically >IC90 for the antigen-positive cells). [12] * Incubate for a period determined by the killing kinetics of the ADC (e.g., 5-7 days). [12]

  • Analysis by Flow Cytometry:

    • Harvest the cells from each well.

    • Analyze the cell populations by flow cytometry, distinguishing the GFP-negative (antigen-positive) and GFP-positive (antigen-negative) cells. [12] * Determine the viability of each population using a viability dye. [12] Data Analysis:

  • Calculate the percentage of viable antigen-positive and antigen-negative cells in the co-cultures compared to the monoculture controls. A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Diagram of the Bystander Effect Assay Logical Relationship

Bystander_Effect_Logic cluster_coculture Co-culture Ag_pos Antigen-Positive Cell Released_MMAF Released MMAF-OMe Ag_pos->Released_MMAF Releases Payload Ag_neg Antigen-Negative Cell (GFP+) ADC MMAF-OMe ADC ADC->Ag_pos Targets & Internalized Released_MMAF->Ag_neg Diffuses & Kills (Bystander Effect)

Caption: Logical relationship in a bystander effect assay.

Conclusion

The cell-based functional assays described in these application notes are essential tools for the preclinical evaluation of ADCs with an MMAF-OMe payload. A systematic approach to assessing cytotoxicity, internalization, and the bystander effect will provide a comprehensive understanding of the ADC's mechanism of action and potency, guiding further drug development efforts.

References

Application Notes and Protocols for Acetylene-PEG3-MMAF-OMe in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Acetylene-PEG3-MMAF-OMe, a potent payload-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, provides protocols for its application in ADC construction and evaluation, and presents relevant data in a structured format.

Introduction to this compound

This compound is a key reagent in the construction of ADCs. It comprises three essential components:

  • Monomethyl Auristatin F (MMAF): A highly potent synthetic antineoplastic agent derived from dolastatin 10.[1] MMAF functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2] The C-terminal phenylalanine of MMAF is modified to a methyl ester (-OMe), which is believed to enhance its cell permeability compared to the free acid form of MMAF.[3]

  • PEG3 Linker: A short polyethylene (B3416737) glycol chain consisting of three ethylene (B1197577) oxide units. PEG linkers are incorporated into ADCs to improve solubility and pharmacokinetic properties.[4][5] They can help to reduce aggregation and immunogenicity while increasing the circulation half-life of the ADC.[4]

  • Acetylene Group: A terminal alkyne functional group that enables covalent conjugation to an azide-modified antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7][8]

This combination of a potent cytotoxic agent, a beneficial linker, and a versatile conjugation handle makes this compound a valuable tool for developing next-generation targeted cancer therapeutics.

Mechanism of Action

The therapeutic effect of an ADC constructed with this compound is achieved through a multi-step process that begins with targeted delivery and culminates in cancer cell death.

  • Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[9]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][10]

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the lysosome, the linker is cleaved by proteases (if cleavable) or the antibody is degraded, releasing the active MMAF payload into the cytoplasm.[1][10]

  • Cytotoxicity: Once in the cytoplasm, MMAF exerts its potent anti-mitotic effect by binding to tubulin and inhibiting its polymerization into microtubules.[1][11] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][11]

Signaling Pathway of MMAF-Induced Apoptosis

The primary mechanism of MMAF-induced cell death is the activation of the intrinsic apoptotic pathway, triggered by prolonged mitotic arrest.

mmaf_apoptosis_pathway cluster_cell Cancer Cell Cytoplasm MMAF Released MMAF Tubulin α/β-Tubulin Dimers MMAF->Tubulin binds & inhibits Microtubules Microtubule Assembly MitoticSpindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest disruption leads to Apoptosis_Signal Pro-Apoptotic Signaling (e.g., Bcl-2 family modulation) G2M_Arrest->Apoptosis_Signal triggers Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Apoptosis_Signal->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

Caption: MMAF-induced apoptotic signaling pathway.

Experimental Workflow for ADC Development

The development and evaluation of an ADC using this compound follows a structured workflow, from initial conjugation to in vivo efficacy studies.

adc_workflow cluster_prep 1. ADC Preparation cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Ab_Mod Azide Modification of Monoclonal Antibody Conjugation Click Chemistry Conjugation (CuAAC Reaction) Ab_Mod->Conjugation with this compound Purification Purification & Characterization (e.g., HIC, SEC) Conjugation->Purification Binding Antigen Binding Assay (ELISA, Flow Cytometry) Purification->Binding Internalization Internalization Assay Binding->Internalization Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) Internalization->Cytotoxicity PK_Study Pharmacokinetic (PK) Study Cytotoxicity->PK_Study Efficacy Xenograft Model Efficacy Study PK_Study->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Utilizing Acetylene-PEG3-MMAF-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The precise construction and purification of these complex molecules are critical to ensure their safety, efficacy, and stability. This document provides detailed application notes and protocols for the purification of ADCs synthesized using an Acetylene-PEG3-MMAF-OMe linker-payload, which is typically conjugated to an azide-modified antibody via copper-catalyzed or strain-promoted alkyne-azide click chemistry.

The purification process for these ADCs is designed to remove impurities such as unconjugated antibody, excess linker-payload, aggregated ADC, and other process-related contaminants. The primary chromatographic techniques employed are Hydrophobic Interaction Chromatography (HIC) for separating species with different drug-to-antibody ratios (DAR), Size Exclusion Chromatography (SEC) for removing aggregates and smaller impurities, and Reversed-Phase Chromatography (RPC) for detailed analysis of the ADC and its components.

Mechanism of Action of MMAF

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a mitotic inhibitor.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][2] When an ADC carrying MMAF binds to its target antigen on a cancer cell, it is internalized, typically through receptor-mediated endocytosis.[2] Inside the cell, the linker is cleaved, releasing the MMAF payload, which then disrupts the microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.[1][2]

Experimental Workflow for ADC Purification

The purification of an ADC post-conjugation is a multi-step process designed to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) and high purity. The general workflow involves initial capture and buffer exchange, followed by chromatographic steps to remove aggregates and separate different DAR species.

ADC Purification Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Characterization Conjugation_Reaction Azide-Antibody + This compound Initial_Purification Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) Conjugation_Reaction->Initial_Purification Crude ADC Mixture HIC_Purification Hydrophobic Interaction Chromatography (HIC) Initial_Purification->HIC_Purification Removal of Free Drug & Buffer Exchange Final_Polishing Size Exclusion Chromatography (SEC) HIC_Purification->Final_Polishing DAR Species Separation Final_Product Purified ADC Final_Polishing->Final_Product Aggregate Removal & Formulation

A general workflow for the purification of ADCs.

MMAF Signaling Pathway

The cytotoxic effect of MMAF is initiated by its disruption of microtubule polymerization, which activates the spindle assembly checkpoint (SAC), leading to mitotic arrest and subsequent apoptosis.

MMAF Signaling Pathway ADC_Binding ADC binds to cell surface antigen Internalization Receptor-mediated endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking MMAF_Release Linker cleavage and MMAF release Lysosomal_Trafficking->MMAF_Release Tubulin_Inhibition Inhibition of tubulin polymerization MMAF_Release->Tubulin_Inhibition Microtubule_Disruption Disruption of microtubule dynamics Tubulin_Inhibition->Microtubule_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation Mitotic_Arrest G2/M Phase Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Signaling pathway of MMAF leading to apoptosis.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is a critical technique for separating ADC species based on the number of conjugated drug-linkers, as the hydrophobicity of the ADC increases with each added hydrophobic payload.[3][4]

Objective: To separate and quantify the different DAR (Drug-to-Antibody Ratio) species of the this compound ADC.

Materials:

  • HPLC System: Agilent 1260 Infinity II Bio-inert LC System or equivalent.[4]

  • Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (Tosoh Bioscience) or equivalent.[3][5]

  • Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[3]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.[3]

  • Sample: this compound ADC at approximately 1 mg/mL in a buffer compatible with Mobile Phase A.

Protocol:

  • Equilibrate the HIC column with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B) for at least 10 column volumes.

  • Set the column temperature to 30°C.[3]

  • Inject 10-20 µL of the ADC sample.

  • Run a linear gradient from high salt (favoring binding) to low salt (favoring elution). A typical gradient might be from 80% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) to determine their relative abundance and calculate the average DAR.

Expected Results: A chromatogram with distinct peaks representing the antibody with zero, two, four, and so on, conjugated drugs. The retention time increases with the number of conjugated MMAF molecules.

Table 1: Example HIC Data for a Purified ADC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR05.25.1
DAR28.925.4
DAR412.348.7
DAR615.118.3
DAR817.52.5
Average DAR 4.0
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC separates molecules based on their hydrodynamic radius, making it ideal for removing high-molecular-weight aggregates and low-molecular-weight fragments from the ADC preparation.[6]

Objective: To quantify the percentage of monomer, aggregate, and fragment in the purified ADC sample.

Materials:

  • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[6]

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent.[6]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[6]

  • Sample: Purified this compound ADC at approximately 1-2 mg/mL in the mobile phase buffer.

Protocol:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25°C.

  • Inject 20 µL of the ADC sample.

  • Run the analysis isocratically for approximately 20 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to aggregate, monomer, and fragment to determine their relative percentages.

Expected Results: A major peak corresponding to the monomeric ADC, with smaller peaks at earlier retention times for aggregates and at later retention times for fragments.

Table 2: Example SEC Data for a Purified ADC

SpeciesRetention Time (min)Peak Area (%)
Aggregate8.51.5
Monomer10.298.3
Fragment12.10.2
Reversed-Phase Chromatography (RPC) for Purity and Unconjugated Drug Analysis

RPC is a high-resolution technique used to assess the purity of the ADC and to quantify the amount of free, unconjugated this compound.[7]

Objective: To determine the purity of the ADC and quantify the level of unconjugated linker-payload.

Materials:

  • UHPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm or equivalent.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample: Purified this compound ADC at 1 mg/mL. A standard of the this compound linker-payload is also required for quantification.

Protocol:

  • Equilibrate the RPC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Set the column temperature to 80°C.[3]

  • For analysis of the intact ADC, inject 5-10 µL of the sample. For quantification of free drug, a protein precipitation step may be necessary prior to injection.

  • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 20 minutes).

  • Monitor the elution profile at both 280 nm (for the antibody) and a wavelength specific to the payload if applicable.

  • Compare the peak area of any unconjugated drug in the sample to a standard curve to quantify its concentration.

Expected Results: A main peak for the ADC, with smaller peaks indicating impurities. The unconjugated linker-payload will have a distinct retention time that can be used for its quantification.

Table 3: Example RPC Data for a Purified ADC

ComponentRetention Time (min)Purity (%)
This compound15.8<0.1
ADC Main Peak12.5>99
Other ImpuritiesVarious<0.9

Conclusion

The purification of ADCs, such as those synthesized with this compound, requires a well-defined and robust multi-step chromatographic process. The protocols outlined in these application notes provide a solid foundation for achieving a highly purified and well-characterized ADC product. The use of HIC, SEC, and RPC allows for the effective removal of critical impurities and the detailed characterization of the final product, ensuring its suitability for further research and development. The provided data tables serve as a guide for expected outcomes, though specific results may vary depending on the antibody and conjugation conditions.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with Acetylene-PEG3-MMAF-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Acetylene-PEG3-MMAF-OMe in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADC development?

This compound is a drug-linker conjugate used in the synthesis of ADCs.[1][2] It comprises three key components:

  • Acetylene group: This terminal alkyne functional group enables covalent attachment to an azide-modified antibody via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction, a process known as "click chemistry".[1][2][3][4]

  • PEG3 linker: A short polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the drug-linker.[5][6] This improved solubility can help mitigate aggregation issues often associated with hydrophobic payloads like MMAF.[6][7][][9]

  • MMAF-OMe: A derivative of monomethyl auristatin F (MMAF), a potent anti-tubulin agent that inhibits cell division.[10][11] The O-methylated form (OMe) is a common synthetic precursor.

This reagent is designed for precise, site-specific conjugation to antibodies that have been engineered to contain an azide (B81097) group, allowing for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3][12]

Troubleshooting Low Conjugation Efficiency

Low conjugation efficiency, resulting in a low drug-to-antibody ratio (DAR) or low overall yield, is a common challenge in ADC development. The following sections provide a structured approach to troubleshooting these issues.

Logical Flow for Troubleshooting Low Conjugation Efficiency

Troubleshooting_Workflow start Start: Low DAR or Yield reagent_quality 1. Verify Reagent Quality & Integrity start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions sub_reagent1 Azide-Modified Antibody (Purity, Concentration, Azide Incorporation) This compound (Freshness, Purity) Solvents & Buffers (Amine/Azide-Free) reagent_quality->sub_reagent1 drug_linker_issues 3. Address Drug-Linker Properties reaction_conditions->drug_linker_issues sub_reaction1 pH Temperature Reaction Time Molar Ratio (Drug-Linker:Ab) Co-solvent Percentage reaction_conditions->sub_reaction1 purification 4. Evaluate Purification Strategy drug_linker_issues->purification sub_drug1 Solubility Aggregation drug_linker_issues->sub_drug1 success Resolved: Optimal Conjugation purification->success sub_purification1 Method (SEC, HIC, TFF) Yield Loss During Purification purification->sub_purification1

Caption: A stepwise workflow for troubleshooting low conjugation efficiency.

Reagent Quality and Integrity

The quality of your starting materials is the most critical factor for a successful conjugation.

Question: What are the most important initial checks when I encounter low conjugation efficiency?

Start by verifying the quality and concentration of your core reagents:

  • Azide-Modified Antibody:

    • Purity and Aggregation: Confirm the purity and monomeric state of your antibody using Size Exclusion Chromatography (SEC). Aggregated antibodies can have reduced reactivity.

    • Concentration: Accurately determine the antibody concentration using UV-Vis spectroscopy (A280). Reactions that are too dilute can be inefficient.[5]

    • Azide Incorporation: Confirm successful azide functionalization of the antibody. If the azide handle is not present, the click reaction will not proceed.

  • This compound:

    • Quality and Storage: Ensure the drug-linker is of high purity and has been stored correctly, protected from moisture and light. It is recommended to prepare solutions fresh before use.[5] Hygroscopic solvents like DMSO or DMF should be anhydrous.[13]

    • Solubility: Visually inspect the drug-linker solution to ensure it is fully dissolved before adding it to the antibody solution.

  • Buffers and Solvents:

    • Contaminants: Ensure buffers are free of interfering substances. For click chemistry, avoid buffers containing sodium azide, as it can negatively impact the reaction.[13] For conjugations targeting amine groups (not the primary method for this drug-linker but relevant in other contexts), avoid amine-containing buffers like Tris.[4]

Reaction Conditions

The parameters of the conjugation reaction directly influence kinetics and yield.

Question: How do reaction conditions like pH, temperature, and co-solvents affect the conjugation?

Optimizing reaction conditions is crucial for overcoming low efficiency. Consider the following parameters:

ParameterTypical RangeTroubleshooting Considerations
pH 6.5 - 8.0The optimal pH can depend on the specific click chemistry catalyst and the stability of the antibody. A pH outside the optimal range can reduce reaction efficiency.
Temperature 4°C to 37°CWhile higher temperatures can increase reaction rates, they can also promote antibody denaturation and aggregation, especially with hydrophobic payloads.[5] Room temperature is a common starting point.
Reaction Time 1 - 24 hoursIncomplete conjugation may be due to insufficient reaction time. Monitor the reaction's progress over time using an appropriate analytical method (e.g., HIC-HPLC) to determine the optimal duration.[5]
Molar Ratio 5 to 20 fold excess of Drug-LinkerA higher molar excess of the drug-linker can drive the reaction towards a higher DAR.[7] However, an excessive amount can increase aggregation and complicate purification.
Co-solvent (e.g., DMSO, DMA) 5% - 20% (v/v)Organic co-solvents are often necessary to solubilize the hydrophobic this compound.[7] Insufficient co-solvent can lead to poor drug-linker availability. Caution: High concentrations (>20%) can denature the antibody.[7]

Table 1: Impact of Co-Solvent Concentration on DAR Representative data for a hypothetical conjugation reaction.

% DMSO (v/v)Average DAR% Monomeric ADC (by SEC)
2%1.298%
5%2.897%
10%3.995%
15%4.091%
20%3.885%

This table illustrates that increasing the co-solvent can improve the DAR up to a point, after which it may induce aggregation, potentially lowering the yield of usable monomeric ADC.

Drug-Linker Properties and Aggregation

The inherent hydrophobicity of MMAF can lead to challenges during conjugation.

Question: My conjugation seems to work, but I'm seeing a lot of aggregation. What can I do?

Aggregation is a common issue with hydrophobic payloads like MMAF.[5][][14] While the PEG3 linker in this compound helps, aggregation can still occur, especially at higher DARs.

Hydrophobicity_Aggregation cluster_0 Factors cluster_1 Consequences hydrophobicity High Payload Hydrophobicity (MMAF) aggregation ADC Aggregation hydrophobicity->aggregation high_dar High Target DAR high_dar->aggregation high_temp High Reaction Temperature high_temp->aggregation low_yield Low Monomeric ADC Yield aggregation->low_yield low_efficiency Reduced Conjugation Efficiency aggregation->low_efficiency

Caption: Relationship between payload hydrophobicity and conjugation outcomes.

Mitigation Strategies:

  • Optimize Co-solvent: As shown in Table 1, find the minimum amount of co-solvent needed for efficient conjugation without inducing significant aggregation.

  • Lower Temperature: Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) to reduce the propensity for aggregation.[5]

  • Hydrophilic Linkers: While you are using a PEGylated linker, for extremely aggregation-prone antibodies, a longer PEG chain (e.g., PEG8, PEG12) might be necessary to further shield the hydrophobic payload.[6][15][16]

  • Purification: Immediately after conjugation, purify the ADC to remove unreacted drug-linker and aggregates.

Post-Conjugation Analysis and Purification

Inaccurate analysis or inefficient purification can be mistaken for low conjugation efficiency.

Question: How can I accurately measure my DAR and purify my ADC?

  • DAR Analysis:

    • Hydrophobic Interaction Chromatography (HIC): HIC is the most common method for determining the DAR distribution.[12][17] It separates ADC species based on hydrophobicity, with higher DAR species eluting later.

    • Reversed-Phase HPLC (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR, especially after reducing the ADC into its light and heavy chains.[17][18][19]

  • Purification:

    • Size Exclusion Chromatography (SEC): Primarily used to remove high molecular weight aggregates and residual, unconjugated drug-linker.[12][17]

    • Tangential Flow Filtration (TFF): Often used for buffer exchange and removal of small molecule reagents after the reaction.

    • Yield Loss: Be aware that each purification step can lead to yield loss.[6] Optimize purification methods to balance purity and recovery.

Experimental Protocols

Protocol 1: General Click Chemistry Conjugation Workflow

This protocol outlines a general workflow for conjugating an azide-modified antibody with this compound. Note: This is a representative protocol and must be optimized for your specific antibody and reagents.

Conjugation_Workflow start Start: Azide-Modified Antibody in PBS prep_drug 1. Prepare fresh this compound solution in anhydrous DMSO start->prep_drug add_drug 2. Add drug-linker solution to antibody (target 10% v/v DMSO) prep_drug->add_drug add_catalyst 3. Add Click Chemistry Catalyst (e.g., Copper(II)-TBTA, THPTA, Ascorbate for CuAAC) add_drug->add_catalyst incubate 4. Incubate reaction (e.g., Room Temp, 4-16 hours) add_catalyst->incubate quench 5. Quench reaction (e.g., Add chelating agent like EDTA for CuAAC) incubate->quench purify 6. Purify ADC (e.g., SEC to remove aggregates and free drug) quench->purify analyze 7. Analyze ADC (HIC for DAR, SEC for Purity, UV-Vis for Concentration) purify->analyze end End: Purified ADC analyze->end

Caption: A general experimental workflow for ADC conjugation via click chemistry.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure your azide-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • To the antibody solution, add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold excess per azide site). Ensure the final DMSO concentration is between 5-15%.

    • If performing a copper-catalyzed reaction (CuAAC), add the catalyst system (e.g., copper sulfate, a ligand like TBTA, and a reducing agent like sodium ascorbate).

    • Incubate the reaction at room temperature with gentle mixing for 4 to 16 hours.

  • Purification:

    • Remove unreacted drug-linker and catalyst components via buffer exchange using a desalting column or TFF.

    • Remove any aggregates and further purify the ADC using Size Exclusion Chromatography (SEC).

  • Analysis:

    • Determine the final ADC concentration using UV-Vis spectroscopy.

    • Assess the average DAR and drug distribution using HIC-HPLC.

    • Confirm the purity and percentage of monomer using SEC-HPLC.

Protocol 2: DAR Analysis by HIC-HPLC
  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Run a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.

  • Detection: UV at 280 nm.

  • Analysis: Unconjugated antibody will elute first, followed by ADC species with increasing DAR values (DAR1, DAR2, DAR4, etc.). The average DAR is calculated from the relative peak areas.

References

Technical Support Center: Prevention of ADC Aggregation with Acetylene-PEG3-MMAF-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetylene-PEG3-MMAF-OMe for the development of antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC aggregation during and after conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when developing ADCs with this compound?

A1: Aggregation of ADCs is a common challenge that can arise from both the inherent properties of the components and the experimental conditions. The primary drivers of aggregation when using this compound include:

  • Hydrophobicity of the Payload: Monomethyl auristatin F (MMAF) is a hydrophobic molecule.[1] Conjugating multiple MMAF molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic MMAF molecules on the antibody surface, which directly correlates with a higher propensity for aggregation.[3][4] ADCs with high DARs have been shown to clear more rapidly from plasma and exhibit increased toxicity.[3][4]

  • Conjugation Chemistry Conditions: The conditions used during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction can contribute to aggregation. Factors such as pH, temperature, and the presence of organic co-solvents required to dissolve the hydrophobic drug-linker can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[5][6]

  • Formulation and Storage Conditions: The final formulation of the ADC is critical for its long-term stability. Inappropriate buffer pH, ionic strength, the absence of stabilizing excipients, and improper storage temperatures (including freeze-thaw cycles) can all lead to aggregation over time.[7][8]

Q2: What is the role of the PEG3 linker in this compound, and is it sufficient to prevent aggregation?

A2: The polyethylene (B3416737) glycol (PEG) component of the linker is included to increase the hydrophilicity of the drug-linker, which can help to mitigate the hydrophobicity of the MMAF payload.[2][9] This hydrophilic spacer can reduce the propensity for aggregation by shielding the hydrophobic regions and improving the solubility of the ADC.[10][11]

While the PEG3 linker provides some hydrophilicity, its short chain length may not be sufficient to completely prevent aggregation, especially at higher DARs. The overall hydrophobicity of the ADC is a key factor, and for highly hydrophobic payloads like MMAF, longer PEG chains or other hydrophilic linkers may be necessary to achieve optimal stability.[12][13] The choice of linker length often represents a balance between improving pharmacokinetics and maintaining potent cytotoxicity.[6]

Q3: How can I optimize the click chemistry reaction to minimize aggregation?

A3: Optimizing the CuAAC reaction conditions is crucial for minimizing aggregation. Here are key parameters to consider:

  • Use of a Stabilizing Ligand: A copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is essential. It stabilizes the Cu(I) oxidation state, accelerates the reaction rate, and protects the antibody from potential damage caused by reactive oxygen species that can be generated under the reaction conditions.[5]

  • Minimize Reaction Time: A more efficient reaction reduces the time the antibody is exposed to potentially destabilizing conditions. The use of a stabilizing ligand helps to achieve faster reaction kinetics.[5]

  • Co-solvent Concentration: While a co-solvent like DMSO may be necessary to dissolve the this compound, its concentration should be kept to a minimum as organic solvents can contribute to antibody denaturation and aggregation.[5]

  • Temperature: Perform the reaction at room temperature unless optimization studies indicate that gentle heating is required to improve reaction efficiency without compromising antibody stability.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the conjugation of this compound and the subsequent handling of the ADC.

Issue 1: High Levels of Aggregation Detected Immediately After Conjugation
Potential Cause Recommended Solution Expected Outcome
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of this compound used in the conjugation reaction. Aim for a lower average DAR.Decreased hydrophobicity of the ADC population, leading to reduced aggregation.
Suboptimal Reaction Buffer Ensure the conjugation buffer pH is optimal for antibody stability (typically pH 7.0-8.0). Avoid pH values near the antibody's isoelectric point.[6]Maintenance of the antibody's native conformation during conjugation.
Presence of Organic Solvents Minimize the concentration of co-solvents (e.g., DMSO) required to dissolve the drug-linker.Reduced solvent-induced denaturation and aggregation of the antibody.
Inefficient Click Chemistry Ensure the use of a fresh solution of a reducing agent (e.g., sodium ascorbate) and a sufficient excess of a copper-chelating ligand (e.g., THPTA).[5]A faster, more efficient conjugation reaction minimizes exposure of the antibody to potentially harsh conditions.
Issue 2: Increased Aggregation During ADC Purification and Storage
Potential Cause Recommended Solution Expected Outcome
Inappropriate Formulation Buffer Screen different buffer systems for optimal ADC stability. Consider buffers containing stabilizing excipients such as arginine, sucrose, or polysorbates.Enhanced long-term stability and reduced aggregation during storage.
Freeze-Thaw Instability Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant in the formulation buffer and flash-freeze in liquid nitrogen. For long-term storage, lyophilization may be a better option.[8]Preservation of ADC integrity and prevention of aggregation induced by freezing and thawing.
High ADC Concentration If possible, store the ADC at a lower concentration. High protein concentrations can promote intermolecular interactions and aggregation.Reduced rate of aggregation, especially during long-term storage.
Unfavorable Storage Temperature Store the purified ADC at the recommended temperature, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage in an appropriate buffer.[7]Minimized temperature-induced degradation and aggregation.

Data Presentation

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on MMAF-ADC Aggregation

The following table summarizes representative data illustrating the correlation between the average DAR and the percentage of high molecular weight (HMW) species (aggregates) for an MMAF-containing ADC. Note that specific values can vary depending on the antibody, linker, and experimental conditions.

Average DAR % Monomer % High Molecular Weight (HMW) Species (Aggregates) Reference
2>95%<5%[3][4]
4~90%~10%[3][4]
8<80%>20%[3][4]

As the table indicates, a higher DAR is strongly correlated with an increased percentage of aggregates.[3][4] This underscores the importance of carefully controlling the conjugation reaction to achieve a desired DAR with an acceptable level of aggregation.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Conjugation

This protocol outlines a general procedure for conjugating an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4), free of sodium azide.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of DMSO to prepare a concentrated stock solution.

    • Prepare a fresh solution of sodium ascorbate immediately before use.

  • Conjugation Reaction:

    • In a reaction tube, add the azide-modified antibody.

    • Add the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold excess over the antibody). The final DMSO concentration should ideally be below 10%.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.

    • Add the CuSO₄/THPTA mixture to the antibody-drug linker solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker, copper, and other reagents. The ADC can be eluted into the final formulation buffer.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • Purified ADC sample

  • SEC column suitable for monoclonal antibody analysis

  • HPLC or UPLC system with a UV detector

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates), the monomeric ADC, and any low molecular weight (LMW) species. Calculate the percentage of each species relative to the total peak area.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis azide_ab Azide-Modified Antibody reaction Click Chemistry Reaction (CuAAC) azide_ab->reaction drug_linker This compound in DMSO drug_linker->reaction catalyst_prep Prepare Cu(I)-THPTA Catalyst catalyst_prep->reaction purification Purification (e.g., SEC) reaction->purification analysis Analysis (SEC, HIC, DLS) purification->analysis final_adc Purified ADC purification->final_adc

Caption: Workflow for ADC conjugation and purification.

Troubleshooting_Aggregation cluster_conjugation During Conjugation cluster_storage During Purification/Storage start High ADC Aggregation Detected cause1 High DAR start->cause1 cause2 Suboptimal Buffer start->cause2 cause3 Co-solvent Effects start->cause3 cause4 Poor Formulation start->cause4 cause5 Freeze-Thaw Cycles start->cause5 sol1 Reduce Drug-Linker Excess cause1->sol1 sol2 Optimize pH cause2->sol2 sol3 Minimize Co-solvent cause3->sol3 sol4 Add Stabilizing Excipients cause4->sol4 sol5 Lyophilize or Use Cryoprotectant cause5->sol5

Caption: Troubleshooting logic for ADC aggregation.

References

Technical Support Center: Optimizing Click Chemistry for Acetylene-PEG3-MMAF-OMe Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of click chemistry reactions involving Acetylene-PEG3-MMAF-OMe. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting assistance and answers to frequently asked questions, ensuring the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating this compound?

A typical CuAAC reaction, a cornerstone of click chemistry, involves several key components. These include an azide-functionalized molecule and an alkyne-functionalized molecule, such as this compound. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.[1][2] Sodium ascorbate (B8700270) is a commonly used reducing agent for this purpose.[3] To stabilize the active Cu(I) catalyst and enhance the reaction rate, a copper-chelating ligand is crucial.[1][3] The entire reaction is carried out in a suitable solvent system.[1]

Q2: My CuAAC reaction with this compound is showing low or no yield. What are the common causes?

Low yields in CuAAC reactions can be attributed to several factors. A primary issue is the inactivation of the copper catalyst; the active Cu(I) state is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[4] Another potential cause is the poor quality of reagents, as impurities in either the azide (B81097) or alkyne starting materials can hinder the reaction. The stability of the azide compound should also be considered. Furthermore, suboptimal reaction conditions, such as incorrect stoichiometry, temperature, solvent, or pH, can significantly reduce the efficiency of the conjugation.[4]

Q3: How can I prevent the inactivation of the copper catalyst?

To maintain the copper catalyst in its active Cu(I) state, it is essential to work under conditions that minimize oxidation. One common strategy is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] Additionally, using a reducing agent like sodium ascorbate helps to regenerate Cu(I) from any Cu(II) that may form.[2][3] The use of a stabilizing ligand is also highly recommended, as it protects the Cu(I) catalyst from oxidation and disproportionation.[1][5]

Q4: What is the role of a ligand in the click reaction, and which one should I choose?

Ligands play a critical role in CuAAC reactions by stabilizing the Cu(I) catalyst, which prevents its oxidation and can accelerate the reaction.[1][5] An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can lead to poor outcomes.[4] For bioconjugation reactions in aqueous solutions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are often preferred.[3] It is recommended to use at least five equivalents of THPTA relative to the copper concentration.[3]

Q5: What are the optimal solvent and temperature conditions for this reaction?

The choice of solvent for a CuAAC reaction depends largely on the solubility of the substrates.[1] For bioconjugation applications, reactions are typically performed in aqueous buffers, often mixed with organic co-solvents like DMSO or DMF to ensure the solubility of all reactants.[1][2][6] Most click chemistry reactions proceed efficiently at room temperature.[1][2] While gentle heating can sometimes improve solubility and reaction rates, it should be approached with caution as it may also promote side reactions.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[2][4]- Use a freshly prepared solution of a reducing agent like sodium ascorbate.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Employ a stabilizing ligand such as THPTA to protect the Cu(I) catalyst.[3]
Poor Substrate Solubility: this compound or the azide partner is not fully dissolved in the reaction solvent.[2]- Use a co-solvent system, such as water with DMSO or DMF, to improve solubility.[2][6] - Gently warm the reaction mixture, but monitor for potential side product formation.[2]
Incorrect Stoichiometry: The ratio of azide to alkyne is not optimal.- Ensure accurate measurement of both the azide and this compound. A slight excess of one reagent may be beneficial, depending on which component is more precious.
Impure Reagents: Contaminants in the starting materials are inhibiting the reaction.- Use high-purity reagents and solvents. Consider purifying your starting materials if impurities are suspected.
Formation of Side Products Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction that leads to the formation of diynes.[2]- Use a ligand to stabilize the copper catalyst, which can minimize this side reaction.[2] - Ensure a sufficient amount of reducing agent is present.
Oxidative Damage to Biomolecules: In bioconjugation, reactive oxygen species generated by the catalyst system can damage proteins or other biomolecules.[3]- Consider adding a radical scavenger like aminoguanidine (B1677879) to the reaction mixture.[3]
Difficulty in Product Purification Separation from Starting Materials: If the reaction does not go to completion, separating the desired product from unreacted starting materials can be difficult.[2]- Optimize the reaction conditions to drive the reaction to completion.[2] - Employ chromatographic techniques such as column chromatography for purification.[2]
Removal of Copper Catalyst: Residual copper can be toxic to cells and interfere with downstream applications.- Use a heterogeneous copper catalyst that can be easily filtered off.[2] - Utilize copper chelators during the purification process.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • This compound: Dissolve in DMSO or a compatible buffer.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.

  • Ligand (e.g., THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Aminoguanidine (optional): 100 mM in water.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-containing biomolecule.

  • Add the this compound solution.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is recommended.[1]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • If using, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[1]

3. Monitoring and Purification:

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, purify the conjugate using a suitable method, such as size exclusion chromatography or affinity chromatography, to remove excess reagents and the copper catalyst.

Visualizing the Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_process 3. Incubation & Purification prep_azide Azide-Biomolecule in Buffer mix_azide_alkyne Combine Azide and Alkyne prep_azide->mix_azide_alkyne prep_alkyne This compound in DMSO/Buffer prep_alkyne->mix_azide_alkyne prep_cu CuSO4 Solution premix_catalyst Pre-mix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Ligand (THPTA) Solution prep_ligand->premix_catalyst prep_reducer Fresh Sodium Ascorbate Solution initiate_reaction Initiate with Sodium Ascorbate prep_reducer->initiate_reaction add_catalyst Add Catalyst Mix mix_azide_alkyne->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor purify Purify Conjugate monitor->purify end End purify->end start Start start->prep_azide start->prep_alkyne start->prep_cu start->prep_ligand start->prep_reducer

Caption: Experimental workflow for CuAAC conjugation.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low/No Yield inactive_catalyst Inactive Catalyst (Cu(II)) low_yield->inactive_catalyst Is catalyst active? poor_solubility Poor Solubility low_yield->poor_solubility Are reagents soluble? bad_reagents Impure Reagents low_yield->bad_reagents Are reagents pure? use_reducer Use Fresh Reducing Agent inactive_catalyst->use_reducer inert_atm Use Inert Atmosphere inactive_catalyst->inert_atm use_ligand Use Stabilizing Ligand inactive_catalyst->use_ligand cosolvent Use Co-solvent (DMSO, DMF) poor_solubility->cosolvent purify_reagents Purify Starting Materials bad_reagents->purify_reagents success Successful Reaction use_reducer->success Leads to inert_atm->success Leads to use_ligand->success Leads to cosolvent->success Leads to purify_reagents->success Leads to

Caption: Troubleshooting logic for low reaction yield.

References

addressing stability issues of Acetylene-PEG3-MMAF-OMe in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Acetylene-PEG3-MMAF-OMe in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my this compound solution over time. What are the potential causes?

A1: The decrease in purity of this compound in solution can be attributed to several factors, primarily related to the chemical stability of its components. The two most likely degradation pathways are:

  • Hydrolysis of the MMAF-OMe methyl ester: The methyl ester on the C-terminus of MMAF-OMe is susceptible to hydrolysis, especially in aqueous solutions that are not pH-controlled. This hydrolysis results in the formation of the corresponding carboxylic acid (Acetylene-PEG3-MMAF).

  • Oxidation of the acetylene (B1199291) group: While generally stable, terminal alkynes can be prone to oxidation or other side reactions, particularly in the presence of certain metal ions or reactive oxygen species.

Additionally, the PEG linker, while generally stable, could be susceptible to degradation under harsh conditions, though this is less common.

Q2: My this compound is precipitating out of solution. What could be the reason and how can I resolve it?

A2: Precipitation is likely due to the hydrophobic nature of the MMAF-OMe payload. While the PEG3 linker enhances hydrophilicity, the overall molecule can still have limited solubility in purely aqueous buffers.[1][2] Factors contributing to precipitation include:

  • High concentration: The solution may be supersaturated.

  • Inappropriate solvent: The buffer composition may not be optimal for solubility.

  • pH changes: A shift in pH can affect the charge of the molecule and its interaction with the solvent.

  • Aggregation: The hydrophobic MMAF-OMe moieties can interact, leading to the formation of aggregates that precipitate.[2][]

To resolve this, consider the following:

  • Sonication: Gently sonicate the solution to aid in dissolution.

  • Solvent optimization: Prepare the compound in a small amount of a polar organic solvent like DMSO first, and then slowly add the aqueous buffer.[4][5]

  • Use of co-solvents: Incorporating a small percentage of a biocompatible co-solvent such as ethanol (B145695) or PEG300 may improve solubility.[4]

  • pH adjustment: Ensure the pH of your buffer is optimal for solubility.

Q3: What are the recommended storage conditions for this compound in solution?

A3: Due to the potential for hydrolysis and other degradation, it is crucial to store this compound solutions properly. Some sources indicate that MMAF-OMe is unstable in solution and should be freshly prepared.[4] For short-term storage:

  • Temperature: Store at -20°C or -80°C.

  • pH: Use a slightly acidic buffer (pH 6.0-6.5) to minimize hydrolysis of the methyl ester.

  • Light: Protect from light to prevent potential photo-degradation.

  • Aliquoting: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

For long-term storage, lyophilization is the preferred method.[6]

Q4: How does the PEG3 linker contribute to the stability of the molecule?

A4: The polyethylene (B3416737) glycol (PEG) linker plays a significant role in the overall stability and biophysical properties of the molecule in several ways:

  • Increased Hydrophilicity: The PEG chain is hydrophilic and creates a "hydration shell" around the hydrophobic MMAF-OMe payload, which improves its solubility in aqueous environments.[2][7]

  • Steric Hindrance: The flexible PEG linker provides a steric shield that can reduce intermolecular interactions between the hydrophobic MMAF-OMe molecules, thereby minimizing aggregation.[2]

  • Improved Pharmacokinetics: In the context of an antibody-drug conjugate (ADC), PEG linkers can prolong the circulation half-life by increasing the hydrodynamic volume and reducing clearance.[1][7][]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Loss of Potency in Cell-Based Assays Hydrolysis of the MMAF-OMe methyl ester to the less permeable carboxylic acid form.• Prepare fresh solutions of this compound before each experiment.• Use a slightly acidic cell culture medium if your cell line can tolerate it.• Minimize the incubation time of the compound in the assay buffer before adding it to the cells.
Inconsistent Results in Conjugation Reactions (e.g., "Click" Chemistry) Degradation of the terminal acetylene group.• Ensure your reaction buffers are free of contaminating metal ions.• Use freshly prepared solutions for conjugation.• Consider degassing your buffers to remove oxygen.
Unexpected Peaks in HPLC-MS Analysis Degradation products such as the hydrolyzed carboxylic acid or oxidized forms of the molecule.• Characterize the unexpected peaks by their mass-to-charge ratio to identify potential degradation products.• Run a forced degradation study (e.g., by treating with acid, base, or an oxidizing agent) to confirm the identity of the degradation products.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Stability Analysis

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

    • Dilute the stock solution to a final concentration of 100 µM in the desired buffer (e.g., PBS pH 7.4, acetate (B1210297) buffer pH 6.0).

    • Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and quench any further degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C until analysis.

  • HPLC-MS Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the expected m/z for the parent compound and potential degradation products (e.g., the hydrolyzed carboxylic acid).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining relative to the t=0 time point.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Sample Preparation (this compound in buffer) incubate Incubation (Defined time and temperature) prep->incubate Start aliquot Aliquoting & Quenching incubate->aliquot Time points analysis HPLC-MS Analysis aliquot->analysis data Data Interpretation (Degradation kinetics) analysis->data

Experimental workflow for stability assessment.

cluster_pathway Potential Degradation Pathways parent This compound hydrolysis_product Acetylene-PEG3-MMAF (Carboxylic Acid) parent->hydrolysis_product Hydrolysis (H₂O, pH dependent) oxidation_product Oxidized Acetylene Species parent->oxidation_product Oxidation (e.g., O₂, metal ions)

Potential degradation pathways of this compound.

References

improving the solubility of Acetylene-PEG3-MMAF-OMe for conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Acetylene-PEG3-MMAF-OMe in antibody-drug conjugate (ADC) development. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly concerning the solubility of this hydrophobic payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a pre-functionalized linker-payload construct used in the development of ADCs. It consists of three key components:

  • Acetylene: A terminal alkyne group that serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for a highly specific and efficient conjugation to an azide-modified antibody.

  • PEG3: A short polyethylene (B3416737) glycol (PEG) linker with three ethylene (B1197577) glycol units. PEG is hydrophilic and is incorporated to improve the solubility and pharmacokinetic properties of the resulting ADC, helping to counteract the hydrophobicity of the MMAF payload.[1][][3]

  • MMAF-OMe: A methyl-esterified form of Monomethyl Auristatin F (MMAF). MMAF is a potent anti-tubulin agent that inhibits cell division, making it a powerful cytotoxic payload for targeted cancer therapy.[4][5] The methyl ester protects the carboxylic acid group during conjugation.

Q2: Why is the solubility of this compound a concern during conjugation reactions?

The MMAF payload is inherently hydrophobic, which can lead to poor solubility in aqueous buffers commonly used for antibody manipulation.[6] This poor solubility can result in several challenges:

  • Aggregation: The hydrophobic linker-payload can self-associate or cause the entire ADC to aggregate, leading to loss of therapeutic efficacy and potential immunogenicity.[6]

  • Low Conjugation Efficiency: If the linker-payload is not fully dissolved, its availability for the conjugation reaction is reduced, resulting in a lower drug-to-antibody ratio (DAR).

  • Manufacturing and Formulation Difficulties: Poorly soluble ADCs are challenging to purify, formulate, and administer.[6]

The inclusion of the PEG3 linker is designed to mitigate these issues by increasing the overall hydrophilicity of the molecule.[][3]

Q3: What solvents are recommended for dissolving this compound?

For initial stock solutions, polar aprotic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for hydrophobic compounds like MMAF.[1][7] Other options include dimethylformamide (DMF) and dimethylacetamide (DMA). It is crucial to use anhydrous (dry) solvents, as moisture can negatively impact the stability and solubility of the linker-payload.

Q4: What is the maximum concentration of organic co-solvent that can be used in the final conjugation reaction mixture?

While organic solvents are necessary to dissolve the linker-payload, their concentration in the final reaction mixture with the antibody must be carefully controlled to prevent denaturation and aggregation of the antibody. Generally, it is recommended to keep the final concentration of the organic co-solvent (e.g., DMSO) below 10% (v/v).[8] However, the optimal concentration can be antibody-dependent, and it is advisable to perform initial small-scale trials to determine the maximum tolerated concentration for your specific antibody. Some antibodies may show signs of aggregation at concentrations as low as 5% DMSO.[8]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound upon addition to aqueous buffer 1. Poor solubility: The hydrophobic nature of the MMAF payload can cause it to crash out of solution when introduced to an aqueous environment. 2. Co-solvent shock: Rapidly adding the concentrated organic stock solution to the aqueous buffer can cause localized high concentrations of the payload, leading to precipitation. 3. Low temperature: The aqueous buffer may be too cold, reducing the solubility of the payload.1. Optimize co-solvent percentage: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but not so high as to denature the antibody (typically 5-10%). 2. Slow, dropwise addition: Add the linker-payload stock solution to the antibody solution slowly and with gentle mixing to allow for gradual dispersion. 3. Pre-warm the buffer: Warm the aqueous reaction buffer to room temperature or 37°C before adding the linker-payload.
Low Drug-to-Antibody Ratio (DAR) or incomplete conjugation 1. Incomplete dissolution of linker-payload: If the payload is not fully dissolved, its effective concentration is lower than calculated. 2. Inefficient click chemistry: Issues with the copper catalyst, reducing agent, or ligand can lead to a sluggish or incomplete reaction. 3. Degradation of reagents: The linker-payload or other reaction components may have degraded due to improper storage or handling.1. Ensure complete dissolution: Visually confirm that the linker-payload is fully dissolved in the organic solvent before adding it to the reaction mixture. Gentle warming or sonication may be necessary. 2. Optimize click chemistry conditions: Ensure all click chemistry reagents are fresh and used at the recommended concentrations. Consider using a copper-coordinating ligand like THPTA or TBTA to improve catalyst stability and reaction efficiency. 3. Use fresh reagents: Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) immediately before use. Store the linker-payload according to the manufacturer's instructions.
Antibody aggregation during or after conjugation 1. High DAR: A higher number of hydrophobic MMAF molecules per antibody increases the overall hydrophobicity and propensity for aggregation. 2. Excessive co-solvent: The concentration of the organic co-solvent may be too high for the stability of your specific antibody. 3. Unfavorable buffer conditions: The pH or ionic strength of the reaction buffer may not be optimal for antibody stability. 4. Copper-induced aggregation: The copper catalyst used in the CuAAC reaction can sometimes promote protein aggregation.1. Target a lower DAR: Adjust the molar ratio of linker-payload to antibody in the reaction to achieve a lower, more soluble DAR. 2. Minimize co-solvent: Use the lowest possible concentration of organic co-solvent that still maintains payload solubility. 3. Optimize buffer: Screen different buffer conditions (e.g., pH 7.0-8.0, varying salt concentrations) to find the optimal conditions for your antibody's stability during conjugation. 4. Use a copper-chelating ligand: Incorporate a ligand like THPTA or TBTA to stabilize the copper catalyst and minimize its interaction with the antibody.

Quantitative Data

The following table summarizes the solubility of MMAF sodium salt in different solvent systems. While this data is for a related compound, it provides a useful reference for understanding the solubility characteristics of MMAF-based payloads. The PEG3 linker in this compound is expected to enhance solubility in aqueous environments compared to the values listed below.

Compound Solvent System Reported Solubility Molar Concentration (mM) Source(s)
MMAF Sodium SaltDMSO≥ 200 mg/mL265.27[1][7]
MMAF Sodium Salt1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL~0.186[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of anhydrous DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

  • Carefully add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

  • If dissolution is slow, briefly sonicate the vial in a room temperature water bath.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For immediate use, proceed to the conjugation protocol. For storage, aliquot into single-use volumes and store at -80°C, protected from light.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation

Objective: To conjugate this compound to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Antibody: Dilute the azide-modified antibody to the desired concentration (e.g., 5 mg/mL) in the reaction buffer.

  • Prepare the Click Chemistry Reagents:

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is common.

    • Prepare a fresh solution of sodium ascorbate (B8700270).

  • Initiate the Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the antibody). Ensure the final DMSO concentration is below 10%.

    • Add the copper/ligand complex to the reaction mixture. A final copper concentration of 0.1-0.25 mM is a good starting point.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. A final concentration of 5 mM is typical.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload and click chemistry reagents.

  • Characterization: Characterize the purified ADC to determine the DAR (e.g., by HIC-HPLC or mass spectrometry) and the level of aggregation (e.g., by SEC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis prep_payload Dissolve this compound in Anhydrous DMSO mix Mix Antibody and Payload prep_payload->mix prep_antibody Prepare Azide-Modified Antibody in Reaction Buffer prep_antibody->mix add_click Add CuAAC Reagents (CuSO4, Ligand, Ascorbate) mix->add_click incubate Incubate at Room Temperature add_click->incubate purify Purify ADC (e.g., SEC, TFF) incubate->purify analyze Characterize ADC (DAR, Aggregation) purify->analyze

Caption: Workflow for ADC conjugation with this compound.

troubleshooting_logic start Low DAR or Precipitation Observed? check_solubility Is Payload Fully Dissolved in DMSO Stock? start->check_solubility check_dmso Is Final DMSO % Below 10%? check_solubility->check_dmso Yes sol_sonicate Action: Sonicate/Warm DMSO Stock Solution check_solubility->sol_sonicate No check_reagents Are CuAAC Reagents Fresh and Correctly Added? check_dmso->check_reagents Yes sol_adjust_dmso Action: Adjust Final DMSO Concentration check_dmso->sol_adjust_dmso No sol_remake_reagents Action: Prepare Fresh CuAAC Reagents check_reagents->sol_remake_reagents No success Conjugation Successful check_reagents->success Yes sol_sonicate->check_solubility sol_adjust_dmso->check_dmso sol_remake_reagents->check_reagents

Caption: Troubleshooting logic for low DAR or precipitation issues.

References

managing premature payload release from Acetylene-PEG3-MMAF-OMe ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature payload release and overall ADC stability.

Frequently Asked Questions (FAQs)

Q1: My this compound ADC shows excellent in vitro potency but reduced efficacy in vivo. Could premature payload release be the cause?

A1: This is a common observation and could be multifactorial. While premature payload release is a primary suspect, other factors should also be considered. The linker chemistry itself, involving a 1,2,3-triazole ring formed from the acetylene (B1199291) component via "click chemistry," is known to be highly stable and resistant to hydrolysis and enzymatic degradation in plasma.[1][2] Therefore, spontaneous linker cleavage in circulation is less likely to be the primary cause compared to other linker technologies.

Potential causes for the discrepancy between in vitro and in vivo results include:

  • ADC Aggregation: The hydrophobicity of the MMAF payload can sometimes lead to ADC aggregation, especially with a high drug-to-antibody ratio (DAR).[3] Aggregates are rapidly cleared from circulation, reducing the amount of ADC available to reach the tumor. The PEG3 spacer is designed to mitigate this, but it's still a factor to investigate.

  • Inefficient Tumor Penetration: The physical and chemical properties of the ADC may limit its ability to penetrate dense tumor tissue.

  • Off-Target Uptake: Non-specific uptake by healthy tissues, such as through Fc receptor binding, can reduce the concentration of ADC at the tumor site.[4]

  • Inefficient Internalization or Payload Release: The ADC may bind to the target antigen but may not be efficiently internalized by the cancer cells, or the payload may not be effectively released from the antibody after internalization.[5][6]

A systematic investigation starting with a plasma stability assay is recommended to rule out premature release before exploring these other possibilities.

Q2: What are the most likely mechanisms for premature release of the MMAF-OMe payload from this specific ADC construct?

A2: Given the components of your ADC, the potential points of failure, from most to least likely, are:

  • Instability at the Conjugation Site: If conjugation was performed on a cysteine residue using a maleimide-based handle (a common method before the final click reaction), the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction. This reaction re-opens the ring and releases the entire linker-payload complex from the antibody.[7] This is often the most significant cause of premature payload release for cysteine-linked ADCs.

  • Non-specific Protease Activity: While the triazole ring itself is very stable, if other components within the broader linker construct (not specified in "Acetylene-PEG3") are susceptible to plasma proteases, this could be a release mechanism. However, for the specified core structure, this is not a primary concern.

  • Hydrolysis of the Triazole Linker (Extremely Unlikely): The 1,2,3-triazole ring is exceptionally stable under physiological conditions and is resistant to hydrolysis.[1][2][8] This component is a key feature for ensuring linker stability in circulation.

Q3: How does the this compound design contribute to ADC stability?

A3: Each component is chosen to enhance stability and performance:

  • Acetylene (forms a Triazole): This enables conjugation via click chemistry, forming a highly stable 1,2,3-triazole ring that is resistant to chemical and enzymatic degradation in the bloodstream.[8][9]

  • PEG3 (Polyethylene Glycol): This hydrophilic spacer helps to counteract the hydrophobicity of the MMAF payload. This improves ADC solubility, reduces the likelihood of aggregation, and can shield the linker from potential enzymatic degradation.[3][5]

  • MMAF (Monomethyl Auristatin F): MMAF is a potent anti-mitotic agent. Its C-terminal phenylalanine is charged, which makes it less permeable to cell membranes compared to its counterpart, MMAE. This property can reduce non-specific toxicity if the payload is prematurely released. The "-OMe" (methyl ester) modification temporarily masks this charge to potentially improve cell permeability upon release inside the target cell.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues.

Issue 1: High Levels of Free MMAF-OMe Detected in Plasma Stability Assays

If you observe significant release of the MMAF-OMe payload during in vitro plasma incubation, follow this troubleshooting workflow.

start High free payload detected in plasma check_conjugation Analyze Conjugation Chemistry (e.g., Maleimide-thiol?) start->check_conjugation check_homogeneity Assess ADC Homogeneity (HIC, RP-HPLC) start->check_homogeneity retro_michael Hypothesis: Retro-Michael reaction at Cys-maleimide bond check_conjugation->retro_michael If Cys-maleimide based heterogeneity Hypothesis: Unstable sub-populations due to non-specific conjugation check_homogeneity->heterogeneity If high heterogeneity solution_linker_mod Solution: Use maleimide (B117702) derivatives that promote hydrolysis to stabilize the thiosuccinimide ring retro_michael->solution_linker_mod solution_site_specific Solution: Employ site-specific conjugation techniques heterogeneity->solution_site_specific end_stable Outcome: Stable ADC solution_site_specific->end_stable solution_linker_mod->end_stable

Caption: Troubleshooting logic for premature payload release.

Issue 2: ADC Shows High Stability in Plasma but Low Cellular Potency

If the ADC is stable in circulation but fails to kill target cells effectively, the issue likely lies with cellular processing rather than linker stability.

start ADC stable in plasma, but low cellular potency check_binding Confirm Target Binding (ELISA, SPR, Flow Cytometry) start->check_binding check_internalization Assess ADC Internalization (e.g., fluorescent imaging) check_binding->check_internalization Binding OK no_binding Problem: Poor Antigen Binding check_binding->no_binding No/Weak Binding check_release Evaluate Intracellular Payload Release check_internalization->check_release Internalization OK no_internalization Problem: Inefficient Internalization check_internalization->no_internalization No/Poor Internalization no_release Problem: Inefficient Lysosomal Processing/ Payload Release check_release->no_release No/Poor Release solution_antibody Solution: Re-evaluate monoclonal antibody no_binding->solution_antibody solution_target Solution: Confirm target antigen internalizes upon binding no_internalization->solution_target solution_linker_payload Solution: Consider alternative (e.g., cleavable) linker design if payload remains trapped no_release->solution_linker_payload

Caption: Troubleshooting workflow for low cellular potency.

Quantitative Data Summary

Effective management of ADC stability requires robust analytical methods. The table below compares common techniques for assessing premature payload release.

Analytical Method Parameter Measured Advantages Disadvantages Typical Use Case
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) distributionProvides information on ADC homogeneity and changes in hydrophobicity due to payload loss.Indirect measure of payload release; resolution can be limited.Batch-to-batch consistency checks; monitoring changes in DAR over time in stability studies.
Size Exclusion Chromatography (SEC) Aggregation and fragmentationExcellent for detecting high molecular weight species (aggregates) and fragments.Does not directly quantify free payload.Assessing the physical stability of the ADC and detecting aggregation caused by hydrophobic payloads.
Reversed-Phase Liquid Chromatography (RP-LC) Intact ADC, fragments, free payloadCan separate species with different DARs and quantify free payload.Can be denaturing; may require complex method development.Characterizing ADC heterogeneity and stability.
LC-MS/MS Free (released) payloadHighly sensitive and specific for quantifying the exact amount of released payload in a complex matrix like plasma.[9][10]Requires specialized equipment and expertise.Gold standard for plasma stability assays to directly measure premature payload release.[11]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay using LC-MS/MS

This protocol outlines a standard procedure to quantify the release of MMAF-OMe from an ADC in plasma.[12][13]

Objective: To determine the rate of premature payload release from the ADC in plasma from relevant species (e.g., human, mouse) over time.

Materials:

  • This compound ADC

  • Control (unconjugated) monoclonal antibody

  • Frozen plasma (human, mouse, rat, etc.) from a reputable vendor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS/MS system

Workflow Diagram:

prep Prepare ADC Samples (e.g., 100 µg/mL in plasma) incubate Incubate at 37°C prep->incubate aliquot Collect Aliquots at Time Points (0, 6, 24, 48, 96, 168h) incubate->aliquot precipitate Stop Reaction & Precipitate Protein (Cold Acetonitrile) aliquot->precipitate centrifuge Centrifuge to Pellet Protein precipitate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze quantify Quantify Free Payload vs. Standard Curve analyze->quantify

Caption: Experimental workflow for an ADC plasma stability assay.

Procedure:

  • Thaw Plasma: Thaw frozen plasma on ice or at room temperature. Once thawed, centrifuge to remove any cryoprecipitates.

  • Prepare ADC Stock: Prepare a stock solution of the ADC in PBS.

  • Incubation: Spike the ADC stock solution into the plasma to achieve a final concentration (e.g., 100 µg/mL). Also, prepare control samples, including plasma spiked with unconjugated antibody and a vehicle control.

  • Time Course: Incubate all samples in a water bath or incubator at 37°C.

  • Sample Collection: At each designated time point (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot (e.g., 50 µL) of each sample and transfer it to a clean microcentrifuge tube.

  • Protein Precipitation: To quench the reaction and extract the free payload, add 3-4 volumes of cold acetonitrile containing a suitable internal standard to each plasma aliquot. Vortex vigorously.

  • Centrifugation: Incubate the samples at 4°C for at least 20 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released, small-molecule payload, and transfer it to a new plate or vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of free MMAF-OMe. A standard curve of known MMAF-OMe concentrations must be prepared in the same plasma/acetonitrile matrix to ensure accurate quantification.

  • Data Analysis: Plot the concentration of released MMAF-OMe over time to determine the stability profile of the ADC. Express the released payload as a percentage of the total theoretical payload at the start of the experiment.

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of MMAF-OMe ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic (PK) profile of Monomethyl Auristatin F methyl ester (MMAF-OMe) antibody-drug conjugates (ADCs).

Troubleshooting Guides

Issue 1: Rapid Clearance of MMAF-OMe ADC in In Vivo Studies

Question: Our MMAF-OMe ADC is showing unexpectedly rapid clearance in our preclinical animal models. What are the potential causes and how can we troubleshoot this?

Answer:

Rapid clearance of ADCs can significantly limit their therapeutic efficacy by reducing exposure.[1] Several factors can contribute to this issue:

  • High Drug-to-Antibody Ratio (DAR): ADCs with a high average DAR (e.g., >6) can exhibit faster clearance rates.[2] The increased hydrophobicity of high-DAR species can lead to accelerated uptake by the reticuloendothelial system (RES), particularly in the liver.[1][2]

    • Troubleshooting Steps:

      • Characterize DAR Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) to analyze the distribution of different DAR species in your ADC preparation.[3][4]

      • Optimize Conjugation: Modify your conjugation strategy to achieve a lower average DAR (typically 2-4 for auristatin-based ADCs) and a more homogeneous product.[2][5] Site-specific conjugation methods can help control the DAR precisely.[5]

      • Purification: Employ purification techniques like HIC to isolate ADC species with the desired DAR.[3]

  • ADC Aggregation: The hydrophobic nature of MMAF-OMe can promote aggregation, especially at higher DARs. Aggregates are rapidly cleared from circulation.[6]

    • Troubleshooting Steps:

      • Formulation Optimization: Screen different formulations by varying pH, buffers, and including excipients like surfactants (e.g., polysorbate 80) and stabilizers (e.g., sucrose, trehalose) to minimize aggregation.[5][]

      • Storage Conditions: Ensure proper storage conditions (temperature, protection from light) as recommended for your specific ADC.[]

      • Visual Inspection and Analytical Characterization: Before in vivo administration, visually inspect the ADC solution for precipitates and use analytical techniques like size-exclusion chromatography (SEC) to quantify aggregates.[6]

  • Linker Instability: Premature cleavage of the linker in plasma can lead to the release of the free drug, which is then rapidly cleared.[8]

    • Troubleshooting Steps:

      • Plasma Stability Assay: Perform in vitro plasma stability assays to assess the rate of drug deconjugation over time.[9]

      • Linker Selection: Consider using a non-cleavable linker, which generally offers greater plasma stability compared to some cleavable linkers.[9][10] The choice of linker is critical and should be tailored to the specific target and desired mechanism of action.[9]

Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency

Question: Our MMAF-OMe ADC is highly potent in cell-based assays, but it is not showing the expected anti-tumor activity in our xenograft models. What could be the reason for this discrepancy?

Answer:

This is a common challenge in ADC development and often points to suboptimal pharmacokinetic properties or issues with the in vivo model.[1]

  • Poor Pharmacokinetics: As detailed in Issue 1, rapid clearance, high DAR, and aggregation can all lead to insufficient ADC exposure at the tumor site.[1][2][6]

    • Troubleshooting Steps:

      • In Vivo PK Study: Conduct a comprehensive PK study in the same animal model used for efficacy studies. Measure the concentrations of total antibody, conjugated antibody (ADC), and free payload over time.[11][12]

      • Correlate PK with Efficacy: Analyze the relationship between ADC exposure (e.g., AUC) in plasma and tumor tissue with the observed anti-tumor response.[11]

  • Inefficient Tumor Penetration: The physical properties of the ADC and the characteristics of the tumor microenvironment can limit its ability to penetrate deep into the tumor tissue.[13]

    • Troubleshooting Steps:

      • Antibody Affinity: While high affinity is generally desirable, excessively high affinity can sometimes hinder tumor penetration.[13] Consider evaluating antibody variants with a range of affinities.

      • Tumor Model Selection: Ensure the chosen xenograft model has appropriate antigen expression levels and vascularization.[11]

  • Target-Mediated Drug Disposition (TMDD): High antigen expression on tumor cells can lead to rapid internalization and degradation of the ADC, a phenomenon known as target-mediated clearance.[14] This can sometimes result in non-linear pharmacokinetics.[14]

    • Troubleshooting Steps:

      • Evaluate Antigen Expression: Quantify the target antigen expression levels in your tumor model.[11]

      • Dose-Ranging Studies: Perform dose-ranging efficacy studies to understand the relationship between dose, exposure, and response in the context of your specific target.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an MMAF-OMe ADC?

A1: While in vitro potency often increases with a higher DAR, the optimal in vivo therapeutic index for auristatin-based ADCs is typically achieved with an average DAR of 2 to 4.[2][3] ADCs with very high DARs (e.g., 8-10) often suffer from rapid clearance, leading to decreased efficacy.[2][3] However, the ideal DAR can depend on the specific antibody, linker, and target antigen.[2]

Q2: What are the advantages and disadvantages of cleavable versus non-cleavable linkers for MMAF-OMe ADCs?

A2: The choice of linker technology is critical for the performance of an MMAF-based ADC.[9]

  • Cleavable Linkers (e.g., valine-citrulline):

    • Advantages: Designed to be stable in circulation and release the payload upon entering the target cell, often through enzymatic cleavage in the lysosome.[15] This can lead to a bystander effect if the released payload is membrane-permeable, which can be beneficial in tumors with heterogeneous antigen expression.[14] However, MMAF is less membrane-permeable than MMAE, which limits its bystander effect.[8][9]

    • Disadvantages: Can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity and reduced efficacy.[8][15]

  • Non-Cleavable Linkers (e.g., maleimidocaproyl):

    • Advantages: Generally more stable in plasma, which can lead to a better pharmacokinetic profile and a wider therapeutic window.[9][10] The payload is released upon complete degradation of the antibody in the lysosome.[16]

    • Disadvantages: The released payload is an amino acid-linker-drug adduct, which may have different potency and properties compared to the free drug.[16] They do not typically induce a bystander effect.[15]

Q3: How can I improve the formulation of my MMAF-OMe ADC to enhance its stability?

A3: A stable formulation is crucial for preventing aggregation and maintaining the integrity of the ADC.[5][17] Key considerations include:

  • Excipients: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) can act as lyoprotectants and cryoprotectants.[]

  • Buffer System: The choice of buffer and pH is critical for maintaining the stability of the antibody and the linker.[5][]

  • Surfactants: Surfactants like polysorbate 20 or 80 can prevent surface adsorption and aggregation.[5][]

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) is often preferred for ADCs to improve stability.[17]

Q4: What are the key pharmacokinetic parameters to measure for an MMAF-OMe ADC?

A4: A comprehensive PK study should assess several analytes to fully understand the disposition of the ADC:[12]

  • Total Antibody: Measures all antibody species, including conjugated, partially deconjugated, and fully deconjugated antibody.

  • Conjugated Antibody (ADC): Measures the antibody that is still conjugated to the drug payload. This is a key indicator of the active component.

  • Free Payload: Measures the amount of MMAF-OMe that has been released into circulation. This is important for assessing off-target toxicity.

These parameters can be measured using techniques such as ELISA and liquid chromatography-mass spectrometry (LC-MS).[12][18]

Quantitative Data Summary

The following table summarizes the impact of DAR on the pharmacokinetic parameters of an anti-CD30 MMAE ADC, which provides insights applicable to MMAF-OMe ADCs due to the structural similarity of the payloads.

DARIn Vitro Potency (IC50)In Vivo Antitumor ActivityMaximum Tolerated Dose (MTD)Plasma Clearance
8 HighestComparable to DAR 4 at equal mAb doseLowestFastest (3-fold faster than DAR 4)
4 IntermediateComparable to DAR 8 at equal mAb doseIntermediate (2-fold higher than DAR 8)Intermediate
2 LowestActive, but required higher dosesHighest (at least 2-fold higher than DAR 4)Slowest (5-fold slower than DAR 8)

Data synthesized from Hamblett et al., 2004, which studied an anti-CD30 MMAE ADC.[3] This demonstrates that while higher DAR leads to greater in vitro potency, it can negatively impact in vivo PK and tolerability, with an intermediate DAR often providing the best therapeutic index.[3]

Detailed Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.[9]

Materials:

  • MMAF-OMe ADC

  • Control plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Preparation: Dilute the MMAF-OMe ADC to a final concentration in the control plasma.

  • Incubation: Incubate the ADC-plasma mixture at 37°C.[9]

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the mixture.[9]

  • Sample Processing: Immediately process the samples to stop any further degradation, for example, by protein precipitation or freezing.

  • Analysis: Analyze the samples using LC-MS to measure the average DAR of the remaining ADC and the concentration of the released payload.[9]

  • Data Interpretation: Plot the average DAR over time to determine the rate of deconjugation.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the MMAF-OMe ADC in an animal model.[11]

Materials:

  • MMAF-OMe ADC

  • Tumor-bearing mice (e.g., xenograft model)[19]

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (ELISA, LC-MS)

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the MMAF-OMe ADC to the mice.[19]

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Tumor and Tissue Collection: At the final time point, euthanize the animals and collect the tumor and other relevant tissues.[11]

  • Analyte Quantification:

    • Total Antibody: Use an ELISA to measure the concentration of the total antibody in plasma and tissue homogenates.[12]

    • Conjugated ADC and Free Payload: Use LC-MS based methods to quantify the conjugated ADC and the free MMAF-OMe in plasma and tissue homogenates.[12][18]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) for each analyte.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MMAF-OMe ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF_OMe Released MMAF-OMe Lysosome->MMAF_OMe 4. Payload Release Tubulin Tubulin MMAF_OMe->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest

Caption: General mechanism of action of an MMAF-OMe ADC.

ADC_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Conjugation ADC Conjugation & Purification Characterization Physicochemical Characterization (DAR, Aggregation) Conjugation->Characterization Potency In Vitro Potency Assay Characterization->Potency Stability Plasma Stability Assay Characterization->Stability PK_Study Pharmacokinetic Study Potency->PK_Study Stability->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Tolerability Tolerability Study PK_Study->Tolerability

Caption: Experimental workflow for ADC evaluation.

Linker_Technology_Comparison cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker Start Cleavable_Stability Moderate Plasma Stability Start->Cleavable_Stability NonCleavable_Stability High Plasma Stability Start->NonCleavable_Stability Cleavable_Release Enzymatic Payload Release (in Lysosome) Cleavable_Stability->Cleavable_Release Cleavable_Pros Pros: - Potential for Bystander Effect (payload dependent) Cleavable_Release->Cleavable_Pros Cleavable_Cons Cons: - Risk of premature payload release Cleavable_Release->Cleavable_Cons NonCleavable_Release Payload Release via Antibody Degradation NonCleavable_Stability->NonCleavable_Release NonCleavable_Pros Pros: - Improved PK Profile - Reduced Off-Target Toxicity NonCleavable_Release->NonCleavable_Pros NonCleavable_Cons Cons: - No Bystander Effect - Released species is a drug-linker-amino acid adduct NonCleavable_Release->NonCleavable_Cons

Caption: Comparison of cleavable vs. non-cleavable linkers.

References

Validation & Comparative

A Comparative Guide to Acetylene-PEG3-MMAF-OMe and SMCC-DM1 Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a payload and linker system is a critical decision in the development of effective and safe antibody-drug conjugates (ADCs). This guide provides a detailed comparison of two distinct payload-linker combinations: Acetylene-PEG3-MMAF-OMe and SMCC-DM1. This analysis is based on their mechanisms of action, physicochemical properties, and available preclinical data to inform the strategic design of next-generation ADCs.

Introduction to the Payloads and Linkers

This compound combines the potent antimicrotubule agent monomethyl auristatin F (MMAF) with a polyethylene (B3416737) glycol (PEG) linker containing a terminal acetylene (B1199291) group. MMAF, a derivative of the natural product dolastatin 10, inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The O-methylated C-terminal phenylalanine of MMAF (MMAF-OMe) is a modification aimed at modulating its properties. The PEG spacer enhances solubility and can influence the pharmacokinetic profile of the resulting ADC. The terminal acetylene group enables conjugation to an antibody via "click chemistry," a highly efficient and specific bioorthogonal reaction.

SMCC-DM1 is a widely utilized payload-linker conjugate composed of DM1, a maytansinoid derivative, attached to a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. DM1, like MMAF, is a potent tubulin inhibitor that disrupts microtubule dynamics. The SMCC linker is a non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody. The release of the active cytotoxic agent typically occurs through the degradation of the antibody backbone within the lysosome of the target cell.

Mechanism of Action

Both MMAF and DM1 share a common mechanism of action by targeting tubulin, a critical component of the cellular cytoskeleton. However, they bind to different sites on tubulin.

  • MMAF: Binds to the vinca (B1221190) alkaloid-binding site on β-tubulin, inhibiting microtubule assembly.

  • DM1: Binds to the maytansine-binding site on β-tubulin, also leading to the inhibition of microtubule polymerization.

This fundamental similarity in targeting microtubules results in potent antimitotic activity for both payloads.

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell ADC ADC Ab Antibody Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Linker Linker Ab->Linker Payload Payload (MMAF-OMe or DM1) Linker->Payload Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->Payload Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Cell Cycle Arrest

General Mechanism of Action for MMAF and DM1-based ADCs.

Comparative Data

Physicochemical Properties
PropertyThis compoundSMCC-DM1
Payload Class AuristatinMaytansinoid
Linker Type PEGylated, with terminal alkyne for click chemistryNon-cleavable (SMCC)
Hydrophilicity Generally higher due to the PEG linker and the inherent properties of MMAF.Generally lower compared to PEGylated MMAF constructs.
Bystander Effect MMAF is known to have limited membrane permeability, resulting in a reduced bystander effect. The PEG linker may further modulate this property.The metabolite (lysine-SMCC-DM1) is generally cell-impermeable, leading to a limited bystander effect.
Preclinical Performance: A Case Study

A study comparing the pharmacokinetics of anti-CD22 ADCs conjugated with MC-MMAF (a maleimide-containing MMAF linker) and MCC-DM1 (a derivative of SMCC-DM1) provides valuable insights into the potential in vivo behavior of these two payload classes.

Table 1: Comparative Pharmacokinetic Parameters of Anti-CD22-MCC-DM1 and MC-MMAF ADCs in Mice

ParameterAnti-CD22-MCC-DM1Anti-CD22-MC-MMAF
Clearance (mL/day/kg) ~5.5~8.5
Half-life (days) ~4.5~3.0
AUC (day*µg/mL) ~180~120

Data is approximated from graphical representations in the cited literature for illustrative purposes.

These findings suggest that for this specific antibody and target, the DM1-based ADC exhibited a longer half-life and lower clearance compared to the MMAF-based ADC. However, it is crucial to note that the linker systems are not identical to this compound and SMCC-DM1, and the pharmacokinetic profile is highly dependent on the antibody, target, and specific linker chemistry.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for key preclinical assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADCs on target-positive and target-negative cell lines.

Methodology:

  • Cell Seeding: Plate target-positive and target-negative cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the SMCC-DM1 ADC. Add the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration. Determine the IC₅₀ value using a suitable curve-fitting model.

cluster_workflow In Vitro Cytotoxicity Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of ADCs A->B C Incubate for 72-96 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Read Absorbance F->G H Calculate IC50 G->H

Workflow for In Vitro Cytotoxicity Assay.
In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADCs in a murine xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, this compound ADC, SMCC-DM1 ADC).

  • ADC Administration: Administer the ADCs and controls intravenously (IV) at specified dose levels and schedules.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.

  • Data Analysis: Plot mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups.

Summary and Conclusion

The choice between this compound and SMCC-DM1 for ADC development involves a trade-off between various factors.

  • This compound offers the advantage of site-specific conjugation through click chemistry, potentially leading to more homogeneous ADCs with improved pharmacokinetic properties. The PEG linker can enhance solubility, which may be beneficial for certain antibodies. MMAF's reduced bystander effect could translate to a better safety profile.

  • SMCC-DM1 is a well-established and clinically validated payload-linker combination. The non-cleavable SMCC linker provides high stability in circulation. While also having a limited bystander effect, the overall toxicity profile of DM1-based ADCs needs to be carefully evaluated.

Ultimately, the optimal choice will depend on the specific antibody, the target antigen's expression level and internalization rate, and the desired therapeutic window. Head-to-head preclinical studies with the specific antibody of interest are crucial for making an informed decision. This guide provides a framework for designing and interpreting such comparative studies.

A Comparative Guide to the In Vivo Validation of MMAF-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vivo validation of novel antibody-drug conjugates (ADCs) utilizing the cytotoxic payload Monomethyl Auristatin F (MMAF). As direct experimental data for Acetylene-PEG3-MMAF-OMe ADC is not publicly available, this document serves as a comparative guide, leveraging published data from other well-characterized MMAF-based ADCs. The methodologies and data presented herein offer a blueprint for assessing the preclinical in vivo cytotoxicity and efficacy of new MMAF conjugates.

MMAF is a potent anti-mitotic agent, a synthetic analog of dolastatin 10.[1] It functions by inhibiting tubulin polymerization, which is critical for cell division, thereby inducing cell cycle arrest and apoptosis.[1][2] A key characteristic of MMAF is a charged C-terminal phenylalanine residue, which limits its ability to diffuse across cell membranes.[3][4][5] This property can reduce off-target toxicity compared to its uncharged counterpart, MMAE, and results in a diminished "bystander effect," where the payload from a target cell kills adjacent antigen-negative cells.[2][6]

In Vivo Efficacy of MMAF ADCs: A Comparative Summary

The in vivo anti-tumor activity of an ADC is the definitive measure of its potential therapeutic efficacy. Efficacy is highly dependent on the target antigen, the specificity of the antibody, the stability and cleavage properties of the linker, and the tumor model used.[1] The following table summarizes preclinical in vivo data from various MMAF-based ADCs, providing a benchmark for the evaluation of novel constructs like this compound ADC.

ADCTargetLinker TypeTumor ModelAnimal ModelADC Dose & ScheduleKey Efficacy Outcome
T-MMAF HER2Cleavable (vc)NCI N87 (gastric) xenograftNSG MiceSingle dose of 1 nmolSignificant tumor regression; 4 of 5 mice showed no tumor regrowth by day 60.[7]
cAC10-mc-MMAF CD30Non-cleavable (mc)Hodgkin disease xenograftSCID MiceNot specifiedInduced cures and regressions of established tumors at well-tolerated doses.[3][4]
ch14.18-MMAF GD2Not specifiedB78-D14 (melanoma) xenograftC57BL/6 Mice5 mg/kg, IV, 5 times with a 4-day intervalAverage tumor size was 3.8 times smaller than the control group.[8]
ZV0508 5T4Non-cleavable (C-Lock)Not specifiedNot specifiedSingle doseElicited durable anti-tumor responses, superior to a conventional non-cleavable linker ADC in vivo.[9]

Understanding the Role of the Linker

The linker connecting the antibody to MMAF is a critical component that significantly influences the ADC's stability, toxicity, and overall therapeutic index.[3]

  • Cleavable Linkers (e.g., valine-citrulline or "vc"): These are designed to be stable in the bloodstream and release the active drug upon entering the target cell, often through enzymatic cleavage by lysosomal proteases like cathepsins.[10] This localized release is intended to maximize on-target toxicity while minimizing systemic exposure to the free payload.

  • Non-cleavable Linkers (e.g., maleimidocaproyl or "mc"): These linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, typically as an amino acid-linker-drug adduct.[11][12] ADCs with non-cleavable linkers often exhibit greater plasma stability and may have a better tolerability profile, potentially offering a wider therapeutic window.[13][14] For instance, cAC10-L4-MMAF (with a non-cleavable linker) was tolerated at more than three times the maximum tolerated dose of its cleavable counterpart in vivo.[3][11]

The choice of linker technology, such as the novel Acetylene-PEG3-OMe linker, will directly impact the ADC's performance and must be rigorously evaluated.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the validation of a novel ADC. Below are standard methodologies for key in vivo experiments.

Protocol 1: Xenograft Tumor Model for Efficacy Assessment

This protocol outlines a typical workflow for evaluating the anti-tumor activity of an MMAF ADC in a preclinical setting.

1. Animal Model:

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[7][15]

2. Tumor Cell Implantation:

  • A suspension of a human cancer cell line expressing the target antigen (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.[15] The cell suspension may be mixed with Matrigel to support initial tumor growth.[15]

3. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³).[16]

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²) / 2 .[1][15]

  • Once tumors reach the target size, mice are randomly assigned to treatment and control groups.

4. ADC Administration:

  • The MMAF ADC is administered, typically via intravenous (IV) injection into the tail vein.[7]

  • Dosing can be a single injection or a multi-dose schedule (e.g., once or twice weekly for several weeks).[7][15]

  • Control groups may include a vehicle control, an unconjugated antibody, or an ADC targeting an irrelevant antigen.[15]

5. Monitoring and Endpoints:

  • Animal body weight and tumor volume are monitored throughout the study to assess both efficacy and toxicity.[1][16]

  • The primary endpoint is typically tumor growth inhibition or regression. Other endpoints can include survival.[7][17]

  • The study may be terminated when tumors in the control group reach a specific size (e.g., 1000 mm³) or based on humane endpoints.[15]

Protocol 2: Maximum Tolerated Dose (MTD) Study

This study is crucial for defining the therapeutic window of the ADC.

1. Animal Model:

  • Healthy, non-tumor-bearing rodents (e.g., mice or rats) are typically used.

2. Dose Escalation:

  • Animals are divided into cohorts and receive escalating doses of the ADC.

  • The dosing schedule should mimic the one planned for efficacy studies.

3. Toxicity Monitoring:

  • Animals are closely monitored for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Body weight is a key indicator, with a significant drop (e.g., >15-20%) often defining a dose-limiting toxicity.

  • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Tissues may be harvested for histopathological examination to identify organ-specific toxicities. MMAF-based ADCs have been associated with toxicities such as thrombocytopenia and ocular toxicities.[18][19]

4. MTD Determination:

  • The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language help to illustrate the complex processes involved in ADC therapy.

MMAF_Mechanism_of_Action Mechanism of Action for MMAF-Based ADCs cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC 1. ADC Circulates (Antibody-Linker-MMAF) Receptor 2. Binds to Target Antigen/Receptor ADC->Receptor Targeting Internalization 3. Internalization (Endocytosis) Receptor->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Linker Cleavage or Ab Degradation Lysosome->Release MMAF 6. Free MMAF Released in Cytosol Release->MMAF Tubulin Tubulin Dimers MMAF->Tubulin Binds Arrest 7. Inhibition of Tubulin Polymerization MMAF->Arrest Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Arrest->Microtubule Blocks Apoptosis 8. G2/M Cell Cycle Arrest & Apoptosis Arrest->Apoptosis

MMAF-based ADC Mechanism of Action.

InVivo_Workflow Typical In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_monitoring Tumor Growth & Treatment cluster_data Data Collection & Analysis Animal_Model 1. Select Immunodeficient Animal Model (e.g., NSG mice) Cell_Implant 2. Subcutaneous Implantation of Target+ Tumor Cells Animal_Model->Cell_Implant Tumor_Growth 3. Monitor Tumor Growth to ~100-200 mm³ Cell_Implant->Tumor_Growth Randomize 4. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Treatment 5. Administer ADC via IV (Single or Multiple Doses) Randomize->Treatment Monitor_Tumor 6. Measure Tumor Volume and Body Weight Twice Weekly Treatment->Monitor_Tumor Endpoint 7. Evaluate Efficacy: Tumor Growth Inhibition/Regression Monitor_Tumor->Endpoint Toxicity 8. Assess Toxicity: Body Weight, Clinical Signs Monitor_Tumor->Toxicity Analysis 9. Statistical Analysis & Reporting Endpoint->Analysis Toxicity->Analysis

References

A Head-to-Head Comparison: Click Chemistry vs. Maleimide Conjugation for MMAF-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Conjugation Strategy

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, withlinker chemistry playing a pivotal role in the efficacy and safety of these targeted therapies. For ADCs utilizing the potent antimicrotubule agent Monomethyl Auristatin F (MMAF), the choice of conjugation strategy is a critical determinant of therapeutic success. This guide provides an objective comparison of two prominent conjugation methods: traditional maleimide-based chemistry and the more recent click chemistry approaches. We will delve into the performance of each, supported by experimental data, to empower researchers in making informed decisions for their ADC development programs.

Executive Summary

Maleimide (B117702) conjugation, a long-standing and widely used method, relies on the reaction between a maleimide-functionalized linker-payload and free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. While effective, this method can lead to heterogeneous products and concerns about the stability of the resulting thioether bond. In contrast, click chemistry, encompassing a range of bioorthogonal reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers the promise of more homogeneous, site-specific conjugation and enhanced stability. This guide will explore these differences through a detailed examination of key performance parameters.

Performance Comparison: Click Chemistry vs. Maleimide Conjugation

The selection of a conjugation strategy has a profound impact on the Drug-to-Antibody Ratio (DAR), stability, and ultimately, the in vitro and in vivo performance of an MMAF-based ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Drug-to-Antibody Ratio (DAR) and Homogeneity
Conjugation MethodTypical Average DARHomogeneityKey Considerations
Maleimide Conjugation 2 - 4Heterogeneous mixture of species (DAR 0, 2, 4, 6, 8)Relies on the number of reduced disulfide bonds; can be optimized but often results in a distribution of DAR values.[1][2][3]
Click Chemistry (Site-Specific) Precisely controlled (e.g., 2 or 4)Highly homogeneousEnables precise control over the number and location of conjugated payloads, leading to a more uniform product.[4][5]
Table 2: In Vitro Plasma Stability
Conjugation MethodLinkage Stability in PlasmaMechanism of Drug LossImpact on ADC Integrity
Maleimide Conjugation Variable; prone to deconjugationRetro-Michael addition, leading to maleimide elimination and exchange with other thiols (e.g., albumin).[6][7][8]Premature release of the payload can lead to off-target toxicity and reduced efficacy.[1][8]
Click Chemistry Generally highThe triazole linkage formed in CuAAC or SPAAC is highly stable under physiological conditions.[]Leads to more stable ADCs with reduced premature drug release.[4][]
Table 3: In Vitro Cytotoxicity
Conjugation MethodTarget Cell LineIC50 (nM)Reference
Maleimide-MMAF ADC BT-474 (HER2+)0.0937[1]
Maleimide-MMAF ADC NCI-N87 (HER2+)0.0513[1]
Maleimide-MMAF ADC SK-BR-3 (HER2+)~0.1[1]
Click Chemistry-MMAF ADC OVCAR-3 (TAG72+)Not specified, but showed potent activity[]

Note: Direct head-to-head cytotoxicity data for MMAF ADCs prepared by both methods targeting the same antigen is limited in the public domain. The data presented is from separate studies and should be interpreted with caution.

Table 4: In Vivo Efficacy in Xenograft Models
Conjugation MethodADC TargetTumor ModelEfficacy OutcomeReference
Maleimide-MMAF ADC HER2BT-474Significant tumor regression.[1][1]
Click Chemistry-MMAE ADC TAG72LS174TDose-dependent tumor growth inhibition.[]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for maleimide and click chemistry conjugation of MMAF to an antibody.

Protocol 1: Maleimide-MMAF Conjugation

This protocol outlines the steps for conjugating a maleimide-functionalized MMAF linker to a monoclonal antibody via cysteine residues.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.

    • Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[10]

    • Incubate the reaction at room temperature for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-MMAF linker-drug in an organic solvent like DMSO.

    • Add the maleimide-MMAF solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a common starting point.[10]

    • Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.[10]

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-MMAF.[10]

    • Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.[10]

  • Characterization:

    • Determine the average DAR using techniques like HIC-HPLC or UV-Vis spectroscopy.

    • Assess the level of aggregation by SEC.

    • Confirm the identity and purity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 2: Click Chemistry (SPAAC)-MMAF Conjugation

This protocol describes a site-specific conjugation method using strain-promoted azide-alkyne cycloaddition (SPAAC). This requires an antibody engineered to contain an azide (B81097) group and a DBCO-functionalized MMAF linker.

  • Antibody Preparation:

    • The monoclonal antibody needs to be functionalized with an azide group at a specific site. This can be achieved through various methods, including the incorporation of an unnatural amino acid with an azide side chain during antibody expression.

    • Purify the azide-functionalized antibody and buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Prepare a stock solution of the DBCO-MMAF linker-drug in an organic solvent like DMSO.

    • Add the DBCO-MMAF solution to the azide-functionalized antibody solution. A molar excess of the DBCO-drug linker (e.g., 5-10 fold) is typically used.

    • Incubate the reaction mixture for 2-4 hours at room temperature or as optimized for the specific antibody and linker.[11]

  • Purification:

    • Remove the excess, unreacted DBCO-drug linker using a desalting column or SEC.[11]

    • Concentrate the purified ADC using a suitable protein concentrator.[11]

  • Characterization:

    • Confirm the successful conjugation and determine the DAR using mass spectrometry and HIC-HPLC.

    • Verify the purity and assess for aggregation using SEC.

Visualizing the Processes and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

maleimide_conjugation_workflow antibody Monoclonal Antibody (with disulfide bonds) reduction Reduction (e.g., TCEP) antibody->reduction reduced_ab Reduced Antibody (with free thiols) reduction->reduced_ab conjugation Thiol-Maleimide Conjugation reduced_ab->conjugation maleimide_mmaf Maleimide-MMAF Linker-Payload maleimide_mmaf->conjugation crude_adc Crude ADC Mixture (Heterogeneous DAR) conjugation->crude_adc purification Purification (e.g., HIC, SEC) crude_adc->purification final_adc Purified MMAF-ADC purification->final_adc

Caption: Workflow for Maleimide-MMAF ADC Conjugation.

click_chemistry_workflow azide_ab Azide-Functionalized Antibody (Site-Specific) spaac SPAAC Click Reaction azide_ab->spaac dbco_mmaf DBCO-MMAF Linker-Payload dbco_mmaf->spaac crude_adc Crude ADC Mixture (Homogeneous) spaac->crude_adc purification Purification (e.g., SEC) crude_adc->purification final_adc Purified MMAF-ADC purification->final_adc

Caption: Workflow for Click Chemistry (SPAAC) MMAF-ADC Conjugation.

mmaf_signaling_pathway adc MMAF-ADC receptor Target Antigen on Cancer Cell adc->receptor internalization Internalization receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome cleavage Linker Cleavage/ Antibody Degradation lysosome->cleavage mmaf Free MMAF cleavage->mmaf inhibition Inhibition of Tubulin Polymerization mmaf->inhibition tubulin Tubulin Dimers tubulin->inhibition mitotic_arrest G2/M Phase Cell Cycle Arrest inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: General Mechanism of Action for MMAF-Based ADCs.

Conclusion and Future Outlook

The choice between click chemistry and maleimide conjugation for the development of MMAF-based ADCs is a multifaceted decision that hinges on the desired product characteristics and the specific therapeutic application.

Maleimide conjugation remains a viable and well-established method, particularly when sophisticated antibody engineering is not feasible. However, researchers must be cognizant of the potential for product heterogeneity and linker instability, which can impact the therapeutic window. The development of "next-generation" maleimides with improved stability profiles is an active area of research aimed at mitigating these drawbacks.[6][12]

Click chemistry , on the other hand, represents a significant advancement in ADC technology, offering the ability to create highly homogeneous and stable conjugates with a precisely controlled DAR.[4][5] This level of control is highly desirable for producing ADCs with improved pharmacokinetic properties and a potentially wider therapeutic index. The main consideration for this approach is the requirement for antibody engineering to introduce the necessary bioorthogonal functional groups.

For drug development professionals, the trend is clearly moving towards more defined and stable ADC constructs. While the initial investment in developing site-specific conjugation platforms based on click chemistry may be higher, the long-term benefits of a more homogeneous and potentially safer and more efficacious therapeutic are compelling. As the field continues to advance, it is likely that click chemistry and other site-specific conjugation technologies will become the gold standard for the next generation of MMAF-based ADCs.

References

Comparative Toxicity Profile of Acetylene-PEG3-MMAF-OMe Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of different antibody-drug conjugate (ADC) components is paramount for designing safer and more effective cancer therapeutics. This guide provides an objective comparison of the toxicity profile of ADCs based on the Acetylene-PEG3-MMAF-OMe linker-payload system against other common ADC platforms, supported by experimental data.

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in the linker, such as in the this compound construct, is a strategy designed to improve the pharmacokinetic properties and potentially reduce the systemic toxicity of the ADC.[3][4] This is achieved by increasing the hydrophilicity of the ADC, which can lead to slower clearance and reduced non-specific uptake.[1]

Comparative Toxicity Summary

The following table summarizes the known toxicity profiles of MMAF-based ADCs in comparison to other common payloads and linker types. It is important to note that specific quantitative toxicity data for ADCs utilizing the precise this compound linker-payload is not extensively available in the public domain. Therefore, the data presented for PEGylated MMAF-OMe is inferred from studies on MMAF ADCs with similar hydrophilic linkers.

FeatureThis compound ADC (Inferred)Non-PEGylated MMAF ADC (e.g., mc-MMAF)MMAE-based ADC (e.g., vc-MMAE)
Primary Payload MMAF-OMeMMAFMMAE
Common Toxicities Ocular toxicity, Thrombocytopenia[2][5]Ocular toxicity, Thrombocytopenia[2][5]Neutropenia, Peripheral neuropathy[2]
Maximum Tolerated Dose (MTD) Generally higher than non-PEGylated MMAF and MMAE ADCs[1][6]Higher than MMAE-based ADCs[6]Generally the lowest among the three[6]
Mechanism of Toxicity Primarily payload-driven off-target toxicity on rapidly dividing cells.[2] PEGylation may reduce non-specific uptake.[1]Payload-driven off-target toxicity. The non-cleavable linker is designed to release the payload after lysosomal degradation of the antibody, which can reduce systemic free drug.[7]Premature cleavage of the linker can release MMAE into circulation, leading to systemic toxicity.[2]
Bystander Effect Limited, due to the charged nature of MMAF which reduces cell permeability.[8]Limited[8]Potent bystander effect due to the cell-permeable nature of MMAE.[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental process for evaluating ADC toxicity, the following diagrams are provided.

MMAF_Signaling_Pathway ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization via Endocytosis Antigen->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (MMAF-OMe) Lysosome->Payload_Release Tubulin Tubulin Polymerization Payload_Release->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

MMAF-induced apoptotic signaling pathway.

ADCToxicityWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (IC50 determination) MTD_Study Maximum Tolerated Dose (MTD) Study in Rodents Cytotoxicity->MTD_Study Toxicity_Profile Toxicity Profiling in Relevant Species (e.g., NHP) MTD_Study->Toxicity_Profile Ocular_Tox Ocular Toxicity Assessment in Rabbits Toxicity_Profile->Ocular_Tox Hem_Tox Hematological Toxicity Assessment Toxicity_Profile->Hem_Tox Data_Analysis Data Analysis and Risk Assessment Ocular_Tox->Data_Analysis Hem_Tox->Data_Analysis Start ADC Candidate Start->Cytotoxicity

General experimental workflow for ADC toxicity assessment.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the accurate comparison of different ADC platforms.

In Vitro Cytotoxicity Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • This compound ADC and relevant control ADCs

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capability

Procedure:

  • Cell Seeding: Culture target cells to ~80% confluency. Harvest and seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADCs in complete cell culture medium.

  • Remove the culture medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a negative control and a well with medium only as a blank.

  • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic regression analysis.

In Vivo Maximum Tolerated Dose (MTD) Study in Rodents

This protocol describes a typical dose-escalation study to determine the MTD of an ADC in mice or rats.[9]

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the study.

  • Dose Formulation: Prepare the this compound ADC in a sterile, appropriate vehicle (e.g., phosphate-buffered saline).

  • Dose Administration: Administer the ADC intravenously (IV) as a single dose. Start with a conservative dose and escalate in subsequent cohorts of animals. A typical dose escalation scheme might be 10, 20, 40, 60, 80 mg/kg.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight. Body weight should be recorded at least twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20% and is not associated with other severe clinical signs of toxicity.[10]

  • Necropsy and Histopathology: At the end of the observation period (typically 14-21 days), perform a full necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related microscopic changes.

Ocular Toxicity Assessment in Rabbits

This protocol outlines a method for evaluating the potential for ocular toxicity of an ADC, a known class effect for MMAF-based ADCs.[8]

Animal Model:

  • Male New Zealand White rabbits.

Procedure:

  • Baseline Examination: Before ADC administration, perform a baseline ophthalmic examination on all animals, including slit-lamp biomicroscopy and indirect ophthalmoscopy.

  • Dose Administration: Administer the this compound ADC intravenously.

  • Ophthalmic Examinations: Conduct detailed ophthalmic examinations at regular intervals (e.g., weekly) for the duration of the study. Pay close attention to the cornea, conjunctiva, iris, and lens.

  • Scoring: Grade any ocular findings according to a standardized scoring system (e.g., Draize eye test).[11]

  • Histopathology: At the end of the study, enucleate the eyes and fix them in an appropriate fixative (e.g., Davidson's solution). Process the eyes for histopathological evaluation, with a focus on the cornea and other anterior segment structures.

Conclusion

The this compound linker-payload system represents a strategic approach to ADC design, aiming to leverage the high potency of MMAF while mitigating toxicity through the inclusion of a hydrophilic PEG spacer. The available data on similar MMAF-based and PEGylated ADCs suggest a favorable toxicity profile compared to MMAE-based ADCs, with a potentially higher MTD and a different spectrum of off-target toxicities, primarily ocular and hematological. However, a definitive comparative assessment requires direct preclinical toxicology studies of ADCs constructed with this specific linker-payload. The experimental protocols provided herein offer a framework for conducting such crucial safety evaluations.

References

A Comparative Guide to Acetylene-PEG3-MMAF-OMe (ARX788) ADCs in HER2-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates (ADCs), specifically ARX788, with other prominent HER2-targeting therapies in HER2-positive cancer models. The information is supported by preclinical and clinical experimental data to aid in the evaluation and future development of novel cancer therapeutics.

Introduction to HER2-Targeted ADCs

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in a significant portion of breast, gastric, and other solid tumors. Antibody-Drug Conjugates (ADCs) represent a major advancement in targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to cancer cells, thereby improving the therapeutic window. This guide focuses on ARX788, a next-generation ADC, and compares its performance against established treatments like ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (B607063) (T-DXd).

ARX788 is a site-specific ADC that conjugates a humanized anti-HER2 monoclonal antibody with a potent tubulin inhibitor, Amberstatin 269 (AS269), a derivative of monomethyl auristatin F (MMAF).[1][2] The proprietary this compound linker technology, part of the EuCODE platform, involves the incorporation of a non-natural amino acid, p-acetylphenylalanine (pAF), into the antibody.[1] This allows for a precise drug-to-antibody ratio (DAR) of approximately 2 and creates a highly stable bond, minimizing the premature release of the cytotoxic payload.[1][3]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for ARX788 involves the inhibition of tubulin polymerization.[2] Upon binding to the HER2 receptor on the cancer cell surface, the ADC is internalized. Subsequently, the cytotoxic payload, AS269, is released into the cytoplasm, where it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Below is a diagram illustrating the HER2 signaling pathway and the mechanism of action for a HER2-targeted ADC like ARX788.

HER2_Signaling_and_ADC_MOA cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER3 HER3 RAS RAS HER2->RAS Activation Internalization Internalization & Payload Release HER2->Internalization 2. Internalization PI3K PI3K HER3->PI3K Activation ADC ARX788 (ADC) ADC->HER2 1. Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Polymerization Internalization->Tubulin 3. AS269 (MMAF) Payload Release Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis 4. Inhibition

HER2 Signaling Pathway and ADC Mechanism of Action.

Comparative Efficacy Data

In Vitro Cytotoxicity

A key preclinical study evaluated the in vitro activity of ARX788 against a panel of HER2-expressing cancer cell lines and compared it to T-DM1. The results, summarized in the table below, demonstrate that ARX788 has potent cytotoxic activity, particularly in cell lines with lower HER2 expression where T-DM1 is less effective.[3][4]

Cell LineCancer TypeHER2 Expression (Receptors/Cell)ARX788 IC50 (ng/mL)T-DM1 IC50 (ng/mL)
SK-BR-3Breast1,132,00025.118.2
BT-474Breast785,00018.226.3
NCI-N87Gastric288,00013.910.8
HCC1954Breast227,00012.022.8
JIMT-1Breast63,00027.2>1000
MDA-MB-175Breast52,00036.6>1000
Calu-3Lung48,00066.8>1000

Data sourced from Skidmore L, et al. Mol Cancer Ther. 2020.[3][4]

In Vivo Xenograft Models

The superior preclinical efficacy of ARX788 was also demonstrated in vivo. In xenograft models of HER2-positive breast and gastric cancer, ARX788 showed significant tumor growth inhibition, outperforming T-DM1, especially in T-DM1-resistant models.[4][5]

Xenograft ModelCancer TypeHER2 StatusTreatmentTumor Growth Inhibition (%)
BT-474-EEIBreastHighARX788 (3 mg/kg)Complete Regression
T-DM1 (3 mg/kg)Tumor Stasis
NCI-N87GastricHighARX788 (3 mg/kg)Complete Regression
T-DM1 (3 mg/kg)Tumor Stasis
JIMT-1BreastLow / T-DM1 ResistantARX788 (6 mg/kg)Significant Inhibition
T-DM1 (6 mg/kg)Tumor Progression

Data interpretation from figures in Skidmore L, et al. Mol Cancer Ther. 2020 and Barok M, et al. Cancer Lett. 2020.[4][5]

Below is a conceptual workflow for a typical in vivo xenograft study.

In_Vivo_Workflow start Start cell_culture HER2+ Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment IV Administration of ADC or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, etc. monitoring->endpoint end End endpoint->end

Generalized In Vivo Xenograft Experimental Workflow.
Clinical Trial Data

Clinical trials have further substantiated the efficacy of ARX788 in heavily pretreated patients with HER2-positive metastatic breast cancer. The table below summarizes key findings from a phase 1 study and the phase 3 ACE-Breast-02 trial. For comparison, data from pivotal trials of T-DM1 (EMILIA) and T-DXd (DESTINY-Breast01) are also included.

Trial (Drug)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Phase 1 (ARX788)HER2+ mBC, heavily pretreated65.5%17 months
ACE-Breast-02 (ARX788)HER2+ mBC, post-trastuzumab & taxane49.3% (1-year PFS rate)11.3 months
EMILIA (T-DM1)HER2+ mBC, post-trastuzumab & taxane43.6%9.6 months
DESTINY-Breast01 (T-DXd)HER2+ mBC, post T-DM160.9%16.4 months

Data sourced from various clinical trial publications.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs.

  • Cell Seeding:

    • Harvest and count HER2-positive cancer cells (e.g., SK-BR-3, BT-474, JIMT-1).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.[7]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC (e.g., ARX788), control antibody, and free payload in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.

    • Incubate for 72-96 hours at 37°C and 5% CO₂.[7]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[8]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a non-linear regression analysis.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of ADCs.

  • Animal and Cell Line Preparation:

    • Use immunodeficient mice (e.g., female nude or SCID mice, 6-8 weeks old).

    • Culture HER2-positive tumor cells to 70-80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ARX788, T-DM1).

  • Treatment Administration:

    • Administer the ADCs and vehicle control intravenously (i.v.) at the specified dosages and schedules.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

The this compound ADC, ARX788, demonstrates significant promise as a therapeutic agent for HER2-positive cancers. Its site-specific conjugation technology results in a stable and homogeneous product with a defined DAR. Preclinical data indicates potent in vitro cytotoxicity, particularly in HER2-low and T-DM1-resistant cell lines, and superior in vivo efficacy compared to T-DM1. Clinical trials have confirmed its robust anti-tumor activity in heavily pretreated patient populations. These findings suggest that ARX788 has the potential to address unmet medical needs in the treatment of HER2-positive breast and gastric cancers. Further head-to-head comparisons with other next-generation ADCs like trastuzumab deruxtecan in both preclinical and clinical settings will be crucial in defining its precise role in the evolving landscape of HER2-targeted therapies.

References

The Bystander Effect: A Comparative Analysis of MMAF-OMe and MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bystander Efficacy in Auristatin-Based Antibody-Drug Conjugates

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly influenced by the "bystander effect," the ability of the cytotoxic payload to eliminate not only the targeted antigen-positive cancer cells but also the surrounding antigen-negative cells. This guide provides a comprehensive comparison of the bystander effect mediated by two prominent auristatin payloads, Monomethyl Auristatin F-methyl ester (MMAF-OMe) and Monomethyl Auristatin E (MMAE). By examining their physicochemical properties, supported by experimental data from in vitro and in vivo studies, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of next-generation ADCs.

The fundamental difference in the bystander killing capacity of MMAF-OMe and MMAE stems from their distinct chemical structures, which dictates their ability to traverse cellular membranes.[1] MMAE is a neutral, more hydrophobic molecule, rendering it highly permeable to cell membranes.[] This property allows it to diffuse out of the target antigen-positive cell after its release and exert its cytotoxic effects on neighboring antigen-negative cells, leading to a potent bystander effect.[1] In stark contrast, MMAF possesses a charged C-terminal phenylalanine residue, making it more hydrophilic and significantly less permeable to the lipid bilayers of cell membranes.[3][4] Consequently, upon its release within the target cell, MMAF-OMe (the methyl ester form of MMAF) is largely trapped, resulting in a minimal to nonexistent bystander effect.[4][5]

Comparative Analysis of Physicochemical and Biological Properties

The differing molecular characteristics of MMAF-OMe and MMAE directly translate to their performance in preclinical models.

PropertyMMAF-OMe/MMAFMMAE
Bystander Killing Effect Minimal to nonePotent
Cell Membrane Permeability Low (less permeable)High (more permeable)
Molecular Characteristic Hydrophilic, charged at physiological pH (MMAF)More hydrophobic, neutral
In Vitro Potency (IC50) Generally higher (less potent) than MMAEGenerally lower (more potent) than MMAF

Quantitative Performance Data

The following tables summarize the available quantitative data from in vitro cytotoxicity assays and in vivo efficacy studies. It is important to note that direct head-to-head IC50 values for the same antibody conjugated to both MMAF-OMe and MMAE in a co-culture bystander assay are limited in the public domain.[4]

In Vitro Cytotoxicity
Payload/ADCCell Line(s)IC50 (nM)Key FindingsReference
MMAF-OMeMDAMB435/5T4, MDAMB361DYT2, MDAMB468, Raji (5T4-)0.056, 0.166, 0.183, 0.449Demonstrates high potency of the free drug against various cancer cell lines.
Trastuzumab-vc-MMAEN87 (HER2+), GFP-MCF7 (HER2-)~0.1 (N87), ~350 (GFP-MCF7)Highlights the target-dependent cytotoxicity of the ADC.[6]
Trastuzumab-vc-MMAE (in co-culture)N87 (HER2+) and GFP-MCF7 (HER2-)Increased killing of GFP-MCF7 cells with an increasing fraction of N87 cells.Demonstrates a potent bystander effect, where the presence of target-positive cells leads to the death of target-negative cells.[6]
In Vivo Efficacy in Admixed Tumor Models
ADCTumor ModelDosingOutcomeReference
cAC10-vcMMAEAdmixed CD30+ (Karpas 299) and CD30- (Karpas-35R) tumors3 mg/kg, single i.p. injectionComplete tumor remission[5][7]
cAC10-vcMMAFAdmixed CD30+ (Karpas 299) and CD30- (Karpas-35R) tumors3 mg/kg, single i.p. injectionModerate tumor growth delay, no complete remissions[5][8]

Signaling Pathway and Mechanism of Action

Both MMAF-OMe and MMAE are potent microtubule-inhibiting agents.[3] Upon internalization of the ADC into the target cancer cell and subsequent release of the payload, they bind to tubulin, a key component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[4] The critical divergence in their therapeutic application lies in the subsequent fate of the released payload, as illustrated in the diagrams below.

Generalized ADC Mechanism of Action ADC ADC Binding to Antigen-Positive Cell Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (MMAF-OMe or MMAE) Lysosome->Release Tubulin Tubulin Binding and Microtubule Disruption Release->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

A generalized workflow of ADC's mechanism of action.

Comparative Bystander Effect of MMAE vs. MMAF-OMe cluster_MMAE MMAE ADC cluster_MMAF MMAF-OMe ADC MMAE_Release MMAE Release in Target Cell MMAE_Diffusion High Membrane Permeability: MMAE Diffuses Out MMAE_Release->MMAE_Diffusion Permeable MMAE_Bystander Kills Antigen-Negative Bystander Cells MMAE_Diffusion->MMAE_Bystander MMAF_Release MMAF Release in Target Cell MMAF_Trapped Low Membrane Permeability: MMAF Trapped Inside MMAF_Release->MMAF_Trapped Impermeable MMAF_NoBystander No Bystander Killing MMAF_Trapped->MMAF_NoBystander

The bystander effect of MMAE vs. MMAF-OMe.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.

In Vitro Co-Culture Bystander Assay

This assay is a fundamental method to quantitatively assess the bystander killing effect of an ADC in a controlled environment.[9]

1. Cell Line Preparation:

  • Select an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.
  • The bystander cell line should be sensitive to the cytotoxic payload.
  • For ease of distinguishing cell populations, the bystander cell line is often engineered to express a fluorescent protein (e.g., GFP).[6][9]

2. Co-Culture Seeding:

  • Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[9]
  • Include monocultures of both Ag+ and Ag- cells as controls.
  • Allow cells to adhere overnight.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with a serial dilution of the MMAF-OMe and MMAE ADCs.
  • The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[9]
  • Include an isotype control ADC and untreated wells as negative controls.

4. Incubation:

  • Incubate the plates for a period of 72 to 144 hours.[10]

5. Analysis:

  • Quantify the viability of the fluorescently labeled Ag- cell population using methods such as fluorescence microscopy, high-content imaging, or flow cytometry.[9]
  • A significant reduction in the viability of the Ag- cells in the co-culture plates compared to the monoculture plates indicates a bystander effect.

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[11]

1. Cell Preparation and Implantation:

  • Prepare a suspension of Ag+ and Ag- tumor cells at a defined ratio (e.g., 1:1).
  • Subcutaneously co-inject the cell mixture into the flank of immunodeficient mice.[9]
  • For monitoring the Ag- population, these cells can be engineered to express a reporter gene such as luciferase.[9]

2. Tumor Growth and Treatment:

  • Allow the tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).
  • Randomize the animals into treatment groups.
  • Administer the MMAF-OMe ADC, MMAE ADC, isotype control ADC, and vehicle control intravenously at specified doses and schedules.

3. Monitoring and Efficacy Assessment:

  • Measure tumor volumes regularly (e.g., twice weekly) using calipers.[11]
  • Monitor animal body weight as an indicator of toxicity.[11]
  • If luciferase-expressing cells are used, in vivo imaging can be performed to specifically track the viability of the Ag- cell population.

4. Endpoint and Analysis:

  • The study is typically terminated when tumors in the control group reach a specified size.
  • Tumor growth inhibition is calculated and compared between the treatment groups.
  • A significant reduction in tumor growth in the MMAE ADC group compared to the MMAF-OMe ADC and control groups, particularly a reduction in the luciferase signal, provides strong evidence of an in vivo bystander effect.

Conclusion

The choice between an MMAF-OMe and an MMAE-based ADC has profound implications for therapeutic strategy. For targeting heterogeneous tumors where not all cells express the target antigen, the potent bystander effect of MMAE offers a distinct advantage, with the potential to overcome resistance and achieve more profound anti-tumor activity.[1] Conversely, the contained cytotoxicity of MMAF-OMe, due to its limited cell permeability, may be preferable in scenarios where minimizing off-target toxicity to surrounding healthy tissues is a primary concern. This comparative guide provides a framework for researchers to understand these critical differences, supported by experimental evidence and detailed protocols, to facilitate the rational design of more effective and safer antibody-drug conjugates.

References

Head-to-Head Study of Different PEG Linker Lengths for MMAF Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) is paramount to achieving a desirable therapeutic index. A critical component in this design is the linker that connects the antibody to the cytotoxic payload. Polyethylene glycol (PEG) linkers have gained significant traction for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of different PEG linker lengths for the conjugation of monomethylauristatin F (MMAF), a potent anti-tubulin agent. By summarizing key experimental data and providing detailed methodologies, this document aims to facilitate the rational design of next-generation MMAF-based ADCs.

MMAF is a synthetic analog of dolastatin 10 and exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1] Unlike its counterpart, monomethylauristatin E (MMAE), MMAF has a charged C-terminal phenylalanine residue, rendering it less permeable to cell membranes.[2] This characteristic minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cells, potentially reducing off-target toxicity.[3]

The incorporation of PEG linkers in ADC design can offer several advantages, including improved hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads like MMAF, especially at higher drug-to-antibody ratios (DARs).[1] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.

Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths

While direct head-to-head studies comparing a wide range of discrete PEG linker lengths for MMAF are limited in publicly available literature, data from studies using the closely related payload MMAE, as well as general principles of PEGylation, can provide valuable insights. The following tables summarize key performance metrics of ADCs with different PEG linker lengths. It is important to note that the data is compiled from various studies and may involve different antibodies and experimental conditions.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

LinkerPayloadAntibody/Targeting MoietyCell LineIC50 (nM)Key Observation
No PEGMMAEAffibody (HER2)NCI-N874.94High potency without PEG linker.
4 kDa PEGMMAEAffibody (HER2)NCI-N8731.9A significant decrease in potency with the introduction of a long PEG chain.
10 kDa PEGMMAEAffibody (HER2)NCI-N87111.3Further reduction in in vitro potency with a longer PEG chain.

Data synthesized from a study on affibody-drug conjugates, which are smaller than full-length antibodies and may exhibit different sensitivities to PEGylation.

Table 2: Pharmacokinetics of ADCs with Different PEG Linker Lengths

LinkerPayloadTargeting MoietyAnimal ModelKey Pharmacokinetic ParameterObservation
No PEGMMAEAffibody (HER2)MouseHalf-life Extension vs. No PEG: 1xShort half-life without PEG modification.
4 kDa PEGMMAEAffibody (HER2)MouseHalf-life Extension vs. No PEG: 2.5xSignificant improvement in circulation time with PEGylation.
10 kDa PEGMMAEAffibody (HER2)MouseHalf-life Extension vs. No PEG: 11.2xLonger PEG chain leads to a more pronounced increase in half-life.
PEG8MMAEAntibodyRatClearanceA threshold effect was observed, with PEG8 and longer chains showing similarly slower clearance.[4]
PEG12MMAEAntibodyRatClearanceSimilar clearance to PEG8, suggesting a plateau in the benefit of longer chains on this parameter.[4]
PEG24MMAEAntibodyRatClearanceNo significant further decrease in clearance compared to PEG8 and PEG12.[4]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

LinkerPayloadTargeting MoietyTumor ModelDosingOutcome
No PEGMMAEAffibody (HER2)NCI-N87 Xenograft1.5 mg/kgModerate tumor growth inhibition.
4 kDa PEGMMAEAffibody (HER2)NCI-N87 Xenograft1.5 mg/kgImproved tumor growth inhibition compared to no PEG.
10 kDa PEGMMAEAffibody (HER2)NCI-N87 Xenograft1.5 mg/kgMost significant tumor growth inhibition, suggesting the benefit of prolonged exposure outweighs the reduced in vitro potency.[5]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_Antibody Antibody cluster_Linker PEG Linker cluster_Payload Payload Antibody Monoclonal Antibody (e.g., anti-HER2) PEG PEGn (n = 4, 8, 12, 24) Antibody->PEG Conjugation Site (e.g., Cysteine) MMAF MMAF PEG->MMAF

General structure of a PEGylated MMAF-ADC.

Experimental_Workflow cluster_Synthesis ADC Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Conjugation of MMAF to Antibody with different PEG linkers (n=4, 8, 12, 24) Characterization Characterization (DAR, Purity, Aggregation) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (IC50 determination) Characterization->Cytotoxicity PK Pharmacokinetic Study (Half-life, Clearance) Characterization->PK Efficacy In Vivo Efficacy Study (Xenograft Model) PK->Efficacy

Experimental workflow for comparing MMAF-ADCs.

MMAF_Pathway cluster_Cell Target Cancer Cell ADC MMAF-ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome MMAF_release MMAF Release Lysosome->MMAF_release Antibody Degradation Tubulin Tubulin Polymerization MMAF_release->Tubulin Inhibition Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Validating the Target Specificity of Acetylene-PEG3-MMAF-OMe ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target specificity of Antibody-Drug Conjugates (ADCs) utilizing the Acetylene-PEG3-MMAF-OMe linker-payload system. By objectively comparing this technology with other established ADC platforms and presenting supporting experimental data, this document serves as a resource for researchers engaged in the development of next-generation targeted cancer therapies.

Introduction to this compound ADCs

The this compound construct represents a modern approach to ADC design, integrating three key components: a bioorthogonal acetylene (B1199291) handle for site-specific conjugation via click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetics, and the potent cytotoxic agent Monomethyl Auristatin F (MMAF). The specificity of such an ADC is primarily dictated by the monoclonal antibody (mAb) to which this linker-payload is attached. Validation of this specificity is paramount to ensure a wide therapeutic window, maximizing efficacy against target tumor cells while minimizing off-target toxicity.

Comparative Analysis of Linker Technologies

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release. The Acetylene-PEG3 linker, utilized in a click chemistry conjugation, offers distinct advantages over traditional linker technologies.

Linker TechnologyConjugation ChemistryKey AdvantagesKey DisadvantagesRelevant Experimental Data
Acetylene-PEG (Click Chemistry) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Site-specific conjugation leading to a homogeneous Drug-to-Antibody Ratio (DAR).[1] Improved pharmacokinetics and therapeutic index.[1] High reaction efficiency and yield under mild conditions.Potential for immunogenicity of the triazole linkage (though generally considered low). Requirement for genetic engineering of the antibody to introduce an azide (B81097) or alkyne handle.Studies comparing click-chemistry ADCs to traditional vc-linker ADCs have shown significant and lasting tumor regression with the click-chemistry approach, which was also well-tolerated.[]
Maleimide-based (e.g., vc-MMAE) Thiol-maleimide reaction targeting cysteine residues (native or engineered).Well-established and widely used. Cleavable linkers can enable a "bystander effect" where the payload can kill adjacent antigen-negative tumor cells.[3]Can lead to heterogeneous ADC populations with varying DARs.[1] The thiosuccinimide bond can be unstable in plasma, leading to premature drug release and off-target toxicity.[4]In a comparative study, a vc-MMAE ADC showed only limited therapeutic benefit compared to a click-chemistry based ADC in the same tumor model.[]
Non-Cleavable (e.g., mc-MMAF) Thiol-maleimide reaction.Increased plasma stability, which can lead to a wider therapeutic window and a higher maximum tolerated dose.[5][6] Reduced off-target toxicity.[6]Generally lacks a bystander effect, which can be disadvantageous in heterogeneous tumors.[5] Relies on complete lysosomal degradation of the antibody for payload release.[3]In vivo studies have shown that non-cleavable linked ADCs can outperform their cleavable counterparts.[7] A non-cleavable MMAF ADC was tolerated at more than three times the maximum tolerated dose of a cleavable MMAF ADC.[8]

Comparative Analysis of Cytotoxic Payloads

MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization. Its physicochemical properties influence the overall performance of the ADC.

PayloadMechanism of ActionKey CharacteristicsComparative Performance
Monomethyl Auristatin F (MMAF) Tubulin inhibitor, leading to G2/M cell cycle arrest and apoptosis.Possesses a charged C-terminal phenylalanine, which limits its membrane permeability.[5] This reduces the bystander effect but can also decrease off-target toxicity.[5] Retains potency when attached to non-cleavable linkers.[7]In vitro cytotoxicity studies have shown that MMAF-ADCs can be over 2200-fold more potent than free MMAF.[8] In vivo, MMAF ADCs have demonstrated significant tumor growth inhibition in various xenograft models.[9]
Monomethyl Auristatin E (MMAE) Tubulin inhibitor, with a similar mechanism to MMAF.More membrane-permeable than MMAF, leading to a potent bystander effect.[10] This can be advantageous for treating heterogeneous tumors.[11] However, it can also lead to increased off-target toxicity.[10]The bystander effect of MMAE can be beneficial in heterogeneous tumors where not all cells express the target antigen.[11] However, the instability of some MMAE-linker combinations can lead to off-target toxicities like neutropenia.[]
Maytansinoids (e.g., DM1) Tubulin inhibitor.Potent cytotoxic agents used in several approved ADCs.The choice between auristatins and maytansinoids depends on the specific target and desired ADC characteristics. Both have been successfully used in clinically approved ADCs.
Topoisomerase I Inhibitors (e.g., Deruxtecan) DNA damaging agents.Offer a different mechanism of action which can be effective in tumors resistant to tubulin inhibitors. Often exhibit a strong bystander effect.Have shown significant efficacy in recent clinical trials, particularly in breast cancer.

Experimental Protocols for Target Specificity Validation

A series of in vitro and in vivo experiments are essential to validate the target specificity of an this compound ADC.

In Vitro Assays

1. Binding Affinity and Specificity Assays (ELISA & Flow Cytometry)

  • Objective: To confirm that the ADC specifically binds to the target antigen on the surface of cancer cells.

  • Methodology:

    • ELISA: Target-positive and target-negative cell lines are seeded in a 96-well plate. The ADC is added at various concentrations. Binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.

    • Flow Cytometry: Target-positive and target-negative cells are incubated with the fluorescently labeled ADC. The intensity of fluorescence is measured by a flow cytometer to quantify binding.

2. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)

  • Objective: To determine the potency of the ADC in killing target-positive cancer cells while sparing target-negative cells.

  • Methodology:

    • Target-positive and target-negative cells are seeded in 96-well plates.

    • Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free MMAF for 72-120 hours.

    • Cell viability is assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo) assay.

    • The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

3. Internalization Assay (Confocal Microscopy)

  • Objective: To visualize the internalization of the ADC upon binding to the target antigen.

  • Methodology:

    • Target-positive cells are incubated with a fluorescently labeled ADC.

    • At various time points, cells are fixed and stained for cellular compartments (e.g., lysosomes with LysoTracker).

    • Internalization and co-localization with lysosomes are visualized using a confocal microscope.

In Vivo Assays

1. Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with target-positive and target-negative human tumor cells.

    • Once tumors reach a palpable size, mice are treated with the ADC, a vehicle control, and a non-targeting control ADC.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors and major organs are collected for histological analysis.

Visualizing Experimental Workflows and Mechanisms

ADC_Mechanism_of_Action Mechanism of Action of an this compound ADC ADC This compound ADC TumorCell Target Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Released MMAF Lysosome->MMAF 4. Payload Release Tubulin Tubulin Polymerization Inhibition MMAF->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis 5. Cell Death

Caption: General mechanism of action for an this compound ADC.

In_Vitro_Validation_Workflow In Vitro Validation Workflow for ADC Target Specificity cluster_binding Binding Assays cluster_cytotoxicity Functional Assays ELISA ELISA on Target +/- Cells Cytotoxicity In Vitro Cytotoxicity (IC50) on Target +/- Cells ELISA->Cytotoxicity FlowCytometry Flow Cytometry on Target +/- Cells FlowCytometry->Cytotoxicity Internalization Internalization Assay (Confocal Microscopy) Cytotoxicity->Internalization end_vitro Proceed to In Vivo Internalization->end_vitro start Start Validation start->ELISA start->FlowCytometry

Caption: A typical workflow for in vitro validation of ADC target specificity.

In_Vivo_Validation_Workflow In Vivo Validation Workflow for ADC Efficacy start_vivo Start In Vivo Studies Xenograft Establish Xenograft Models (Target +/- Tumors) start_vivo->Xenograft Treatment ADC Treatment vs. Controls Xenograft->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Analysis Endpoint Analysis (Tumor & Organ Histology) Monitoring->Analysis conclusion Efficacy & Safety Profile Analysis->conclusion

Caption: A streamlined workflow for in vivo efficacy studies of ADCs.

Conclusion

The this compound platform offers a promising avenue for the development of highly specific and potent ADCs. The use of click chemistry allows for the creation of homogeneous conjugates with a defined DAR, which can lead to an improved therapeutic index. The selection of MMAF as the payload provides potent anti-tumor activity, and its limited membrane permeability may reduce off-target toxicities. Rigorous validation of target specificity through a combination of in vitro and in vivo assays is crucial to fully characterize the performance of any ADC built on this platform and to ensure its successful translation into a clinical candidate. This guide provides a foundational framework for these critical validation studies.

References

Safety Operating Guide

Proper Disposal of Acetylene-PEG3-MMAF-OMe: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent chemical compounds like Acetylene-PEG3-MMAF-OMe are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a protein-active agent conjugate. Adherence to these protocols is critical due to the cytotoxic nature of the MMAF (Monomethyl Auristatin F) component.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, chemical-impermeable gloves, safety goggles, and a lab coat.[1] Avoid the formation of dust and aerosols.[1] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Step-by-Step Disposal Protocol

Discharge of this compound into the environment must be strictly avoided.[1] Do not discharge into sewer systems.[1] The primary method for disposal involves collecting the waste in a suitable, closed container and arranging for its removal by a licensed chemical destruction facility.[1]

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials.

    • Place all waste into a designated, clearly labeled, and sealed container suitable for hazardous chemical waste.[1]

  • Arranging for Disposal:

    • The collected waste must be disposed of by a licensed chemical destruction plant.[1]

    • Alternatively, controlled incineration with flue gas scrubbing is a permissible disposal method.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the hazardous waste.

  • Container Decontamination and Disposal:

    • Empty containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option.[1]

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect contact_ehs Contact Institutional EHS Office for Waste Pickup collect->contact_ehs disposal_options Disposal Method contact_ehs->disposal_options incineration Controlled Incineration with Flue Gas Scrubbing disposal_options->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_options->destruction_plant Option 2 end End: Waste Disposed incineration->end destruction_plant->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this potent compound and ensure its safe and compliant disposal. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Acetylene-PEG3-MMAF-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acetylene-PEG3-MMAF-OMe

Topic: Personal Protective Equipment for Handling this compound

This guide provides critical safety and logistical information for the handling of this compound, a potent cytotoxic agent conjugate. Due to the compound's cytotoxic nature, derived from its Monomethyl Auristatin F (MMAF) component, adherence to these guidelines is essential to ensure personnel safety and maintain a compliant laboratory environment. All personnel must be thoroughly trained in these procedures and familiar with the specific Safety Data Sheet (SDS) for the compound before handling.

Hazard Identification and Primary Risks

This compound should be handled with the same precautions as its most hazardous component, Monomethyl Auristatin F (MMAF). MMAF is a synthetic antineoplastic agent and a potent tubulin inhibitor.[1][2] The primary hazards associated with the MMAF component are:

  • Cytotoxic: Toxic to cells by inhibiting cell division.[1][3]

  • Mutagenic: Suspected of causing genetic defects.[1]

  • Teratogenic: Suspected of damaging an unborn child.[1]

  • Organ Toxicity: May cause damage to lungs, liver, the hematological system, and peripheral nerves through prolonged or repeated exposure.[1]

  • Irritant: Dust may cause mechanical irritation to the eyes and skin.[1]

The polyethylene (B3416737) glycol (PEG) component, while generally of low toxicity, can act as a penetration enhancer, potentially increasing the absorption of the cytotoxic payload through the skin.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).[1][5]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[1][5]Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Body Protection Disposable, solid-front, back-closing chemotherapy gown with cuffed sleeves.[1][5]Protects against splashes and aerosol exposure. Should be discarded as cytotoxic waste after use.
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[1]Protects eyes and face from splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[1][5]Required when handling the powdered form to prevent inhalation of aerosolized particles.
Operational Plan: Step-by-Step Handling Procedures

A strict, step-by-step protocol for the entire lifecycle of this compound in the laboratory is critical to mitigate risk.[1][2]

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory.

  • Store in a locked, dedicated freezer at -20°C, clearly labeled "Cytotoxic - Handle with Extreme Caution".[1]

2. Preparation (Weighing and Solubilization):

  • All manipulations of the solid compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation risk.[2]

  • Use dedicated equipment (e.g., spatulas, weigh boats) that can be decontaminated or disposed of as cytotoxic waste.[2]

  • To prepare a stock solution, slowly add the desired volume of anhydrous DMSO to the vial containing the powder. Vortex until fully dissolved.[2]

3. Experimental Use:

  • When diluting stock solutions or adding the compound to experimental setups, work within a fume hood or biosafety cabinet.[2]

  • Use positive displacement pipettes or dedicated pipette tips.

  • Ensure all containers are clearly labeled with the compound name, concentration, and cytotoxic hazard symbol.[1]

4. Decontamination:

  • All surfaces and equipment that come into contact with the compound must be decontaminated.[1]

  • Wipe surfaces with a 10% bleach solution followed by a 70% ethanol (B145695) rinse, or use a commercially available deactivating agent.[1]

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste. Segregation is critical.[1][5]

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, bench paper, and plasticware should be placed in a dedicated, leak-proof, puncture-resistant container with a purple lid, labeled "Cytotoxic Waste for Incineration".[1]
Liquid Waste Unused solutions and contaminated aqueous waste should be collected in a clearly labeled, sealed, and shatter-resistant container for hazardous chemical waste. Chemical inactivation using a method like oxidative degradation with sodium hypochlorite (B82951) (bleach) may be considered after consulting with your institution's Environmental Health and Safety (EHS) department.[5]
Sharps Waste Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
Emergency Procedures

Spill Management:

  • Secure the Area: Evacuate the immediate area and alert others. Prevent entry.

  • Don PPE: Put on the full required PPE before addressing the spill.

  • Containment: For liquid spills, use absorbent materials from a cytotoxic spill kit to contain the spill. For powder spills, gently cover with damp absorbent material to avoid generating dust.

  • Cleanup: Carefully collect all contaminated materials into a cytotoxic waste container.

  • Decontamination: Clean the spill area thoroughly with a 10% bleach solution followed by a 70% ethanol rinse.[1]

  • Reporting: Report the spill to the laboratory supervisor and the institutional EHS department.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal cluster_emergency Emergency Response Receive 1. Receive & Inspect Store 2. Store at -20°C in Labeled Area Receive->Store Weigh 3. Weigh Powder in Fume Hood Store->Weigh Solubilize 4. Solubilize in Fume Hood Weigh->Solubilize Experiment 5. Experimental Use in Fume Hood/BSC Solubilize->Experiment Decontaminate 6. Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate 7. Segregate Waste Experiment->Segregate Dispose_Solid 8a. Dispose Solid Waste (Cytotoxic Container) Segregate->Dispose_Solid Dispose_Liquid 8b. Dispose Liquid Waste (Hazardous Container) Segregate->Dispose_Liquid Spill Spill Occurs Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure Personnel Exposure Exposure_Response Follow First Aid Exposure->Exposure_Response

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.